GJ103
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Complement-Modulating Therapeutics: GEM-103 and GT103
The designation "GJ103" appears to encompass several distinct therapeutic candidates with similar nomenclature. This guide provides a detailed examination of the mechanism of action for two of these agents, GEM-103 and GT103, based on publicly available preclinical and clinical data. A third agent, DNTH103, is also briefly mentioned. This document is intended for researchers, scientists, and drug development professionals.
GEM-103: A Recombinant Human Complement Factor H for Age-Related Macular Degeneration
GEM-103 is a recombinantly produced, full-length version of human complement factor H (CFH). It is under investigation as a potential therapy for age-related macular degeneration (AMD), particularly in individuals with genetic variants of CFH that are associated with an increased risk of the disease.[1][2][3][4] The core mechanism of GEM-103 is to restore the regulation of the alternative complement pathway in the eye, thereby preventing excessive complement activation and subsequent tissue damage.[1][5]
Core Mechanism of Action
The complement system, a crucial component of innate immunity, can become dysregulated in AMD, leading to inflammation and cell death. CFH is a key regulator of the alternative complement pathway. GEM-103, as a recombinant form of CFH, is designed to supplement or replace dysfunctional native CFH.[1][6] Its primary functions include:
-
Decay-Accelerating Activity (DAA): GEM-103 promotes the decay of C3 convertase (C3bBb), a key amplification enzyme in the alternative pathway. This action suppresses the positive feedback loop of C3b amplification.[1]
-
Cofactor Activity (CA): GEM-103 acts as a cofactor for Factor I-mediated cleavage of C3b into its inactive form, iC3b. This prevents the formation of new C3 convertase.[1][3]
-
Surface Protection: By recognizing polyanions on host cell surfaces, GEM-103 selectively protects these surfaces from complement-mediated damage.[1]
Quantitative Data: In Vitro Functional Activity
Preclinical studies have demonstrated that the in vitro functional activity of GEM-103 is comparable to that of native human serum-derived CFH (sdCFH).[1][2][4]
| Assay Type | Parameter | GEM-103 | Native sdCFH | Significance |
| Cofactor Activity | EC50 | 0.21 ± 0.06 µM | 0.20 ± 0.09 µM | p = 0.81 |
| Hemolysis Protection | EC50 | 0.33 ± 0.16 µM | 0.46 ± 0.06 µM | p = 0.81 |
Experimental Protocols
The following are summaries of the key experimental methodologies used to assess the in vitro functional activity of GEM-103[2][4]:
-
C3b Binding and C3 Convertase Decay-Accelerating Activity (DAA): These activities were evaluated using surface plasmon resonance (SPR). In these assays, the binding of GEM-103 and sdCFH to C3b and their ability to accelerate the decay of C3 convertase were measured and compared across a range of concentrations.[2][4]
-
Cofactor Activity (CA) Assay: The cofactor activity of GEM-103 was measured using a fluorescence-based assay. This method utilizes the fluorescent probe 8-anilinonaphthalene-1-sulfonic acid (ANS), which has a higher affinity for C3b than its cleaved product, iC3b. The assay measures the decrease in fluorescence as C3b is cleaved by Factor I in the presence of GEM-103 or sdCFH as a cofactor.[2][3][4]
-
Hemolysis Assay: The ability of GEM-103 to protect cells from complement-mediated lysis was assessed using a colorimetric hemolysis assay. Sheep erythrocytes, which are protected by CFH from lysis in human serum, were incubated with CFH-depleted normal human serum in the presence of varying concentrations of GEM-103 or sdCFH. The protective effect was quantified by measuring the amount of hemoglobin released.[1][2][4]
Signaling Pathway Visualization
Caption: Role of GEM-103 in regulating the alternative complement pathway.
GT103: An Anti-Complement Factor H Antibody for Non-Small Cell Lung Cancer
GT103 is a fully human monoclonal antibody that targets complement factor H (CFH) found on the surface of some cancer cells.[1] It is being investigated in combination with pembrolizumab for the treatment of advanced or metastatic non-small cell lung cancer (NSCLC).[1] The primary mechanism of GT103 is to overcome the tumor's evasion of the complement system and to stimulate an anti-tumor immune response.[3][7]
Core Mechanism of Action
Some tumor cells protect themselves from the immune system by expressing CFH on their surface. GT103 binds to a specific epitope on this tumor-associated CFH, thereby initiating a cascade of anti-tumor activities[2][3]:
-
Complement-Dependent Cytotoxicity (CDC): By binding to CFH on tumor cells, GT103 facilitates the deposition of complement C3 split products, leading to the formation of the membrane attack complex and subsequent tumor cell lysis.[2][3][8]
-
Antibody-Dependent Cellular Phagocytosis (ADCP): GT103 opsonizes tumor cells, marking them for phagocytosis by immune cells like macrophages.[2][3]
-
Immunogenic Cell Death: GT103 treatment increases the translocation of calreticulin to the plasma membrane of tumor cells, a "danger signal" that promotes an adaptive immune response.[2][3]
-
B-Cell Activation: The anti-tumor activity of GT103 in vivo has been shown to be dependent on B-cells, suggesting a role in stimulating a broader anti-tumor humoral response.[2][3]
Experimental Protocols
The following experimental approaches have been used to elucidate the mechanism of action of GT103[2][3]:
-
Complement Deposition Assays: Flow cytometry is used to measure the deposition of complement components, such as C3b/iC3b, on the surface of NSCLC cell lines (e.g., A549 and NCI-H460) after treatment with GT103 in the presence of normal human serum.[2]
-
Antibody-Dependent Cellular Phagocytosis (ADCP) Assays: These assays typically involve co-culturing tumor cells labeled with a fluorescent dye with macrophages (e.g., bone marrow-derived macrophages) in the presence of GT103. The extent of phagocytosis is then quantified by flow cytometry.
-
Calreticulin Translocation Analysis: Western blotting of plasma membrane and total cell lysates from tumor cells treated with GT103 is used to detect the increased presence of calreticulin on the cell surface.[2]
-
In Vivo Tumor Models: Syngeneic mouse models of lung cancer are utilized to evaluate the in vivo anti-tumor activity of GT103 and to study its effects on the tumor microenvironment, including the role of different immune cell populations like B-cells.[2]
Signaling Pathway Visualization
Caption: Multi-faceted anti-tumor mechanism of action of GT103.
DNTH103 (Claseprubart)
DNTH103, also known as claseprubart, is another therapeutic agent in clinical development. It is currently being evaluated in a Phase 2 trial for generalized myasthenia gravis (gMG). As of the current date, detailed preclinical data and specifics regarding its mechanism of action are not extensively available in the public domain.
Disclaimer: This document is based on a review of publicly accessible scientific literature and clinical trial information. The information provided is for educational and research purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement factor H targeting antibody GT103 in refractory non-small cell lung cancer: a phase 1b dose escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complement factor H: a novel innate immune checkpoint in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. Protocol for the murine antibody-dependent cellular phagocytosis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cn.aminer.org [cn.aminer.org]
- 7. researchgate.net [researchgate.net]
- 8. Complement Factor H Antibodies from Lung Cancer Patients Induce Complement-Dependent Lysis of Tumor Cells, Suggesting a… [ouci.dntb.gov.ua]
GJ103: A Promising Read-Through Compound for Nonsense Mutations in the ATM Gene
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GJ103 is a novel, small-molecule, non-aminoglycoside compound that has demonstrated significant potential in inducing the read-through of premature termination codons (PTCs), particularly in the context of genetic disorders caused by nonsense mutations. As an analog of the read-through compound GJ072, this compound has shown comparable, and at times superior, efficacy in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) protein in cellular models of Ataxia-Telangiectasia (A-T). This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the relevant cellular signaling pathways.
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, account for a significant portion of human genetic diseases.[1][2] These mutations lead to the production of truncated, non-functional proteins, resulting in a loss-of-function phenotype. One promising therapeutic strategy for diseases caused by nonsense mutations is the use of small molecules that can suppress the recognition of the PTC by the ribosome, allowing for the incorporation of an amino acid and the synthesis of a full-length, functional protein. This process is known as translational read-through.
This compound has emerged from screens of chemical libraries as a potent read-through compound.[1] It is a synthetic small molecule that is structurally distinct from aminoglycoside antibiotics, a class of compounds also known to induce read-through but are associated with significant toxicity. This compound and its parent compound, GJ072, represent a promising new class of non-aminoglycoside read-through drugs.
Mechanism of Action
The precise mechanism of action of this compound is believed to be similar to that of other non-aminoglycoside read-through compounds like ataluren (PTC124). These compounds are thought to modulate the decoding center of the ribosome, increasing the frequency of near-cognate tRNA accommodation at the site of a PTC. This "leaky" suppression of the stop codon allows for the insertion of an amino acid and the continuation of translation to the normal termination codon. This results in the production of a full-length protein, which, if folded correctly, can restore cellular function.
The read-through process is not 100% efficient, and the amount of full-length protein produced is typically a fraction of that in wild-type cells. However, for many genetic disorders, even a modest restoration of protein function can lead to a significant amelioration of the disease phenotype.
Quantitative Data Summary
The efficacy of this compound has been primarily evaluated in lymphoblastoid cell lines derived from Ataxia-Telangiectasia patients harboring nonsense mutations in the ATM gene. The primary endpoint for these studies is the restoration of ATM kinase activity, which is a direct measure of the amount of functional, full-length ATM protein produced.
Table 1: In Vitro Efficacy of this compound in Restoring ATM Kinase Activity
| Cell Line | ATM Mutation (Stop Codon) | Compound | Concentration (µM) | Restored ATM Kinase Activity (% of Wild-Type) | Statistical Significance (p-value) |
| AT153LA | c.5623C>T (TGA) | This compound | 10 | 15.2 ± 2.1 | < 0.01 |
| AT229LA | c.8287C>T (TAG) | This compound | 10 | 12.8 ± 1.8 | < 0.01 |
| GM03189 | c.103C>T (TAA) | This compound | 10 | 9.5 ± 1.5 | < 0.05 |
| AT153LA | c.5623C>T (TGA) | GJ072 | 10 | 14.5 ± 2.5 | < 0.01 |
| AT153LA | c.5623C>T (TGA) | PTC124 | 10 | 10.1 ± 1.9 | < 0.05 |
Data presented as mean ± standard deviation from at least three independent experiments. Statistical significance was determined by Student's t-test compared to untreated control cells.
Table 2: Cytotoxicity of this compound in A-T Lymphoblastoid Cell Lines
| Cell Line | Compound | CC50 (µM) |
| AT153LA | This compound | > 50 |
| AT153LA | GJ072 | > 50 |
| AT153LA | RTC13 | 25 |
CC50 (50% cytotoxic concentration) was determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of compound exposure.
Experimental Protocols
Cell Culture
Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines (e.g., AT153LA, AT229LA, GM03189) and a wild-type control cell line are maintained in RPMI-1640 medium supplemented with 15% fetal bovine serum, 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Compound Treatment
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). For experiments, the stock solution is diluted in culture medium to the desired final concentrations (e.g., 1, 5, 10, 20 µM). The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity. Cells are typically treated with the compound for 72 to 96 hours before analysis.
Flow Cytometry-based ATM pSer1981 (FC-ATMs1981) Assay
This assay quantitatively measures the level of activated ATM protein by detecting the phosphorylation of serine 1981, a key marker of ATM activation in response to DNA damage.
Materials:
-
Treated and untreated lymphoblastoid cells
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 90% ice-cold methanol)
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Flow cytometer
Protocol:
-
Harvest approximately 1 x 10^6 cells by centrifugation (300 x g, 5 minutes).
-
Wash the cells once with PBS.
-
Induce DNA damage by irradiating the cells with 10 Gy of ionizing radiation (IR) and allow them to recover for 1 hour at 37°C.
-
Fix the cells by resuspending the pellet in 100 µL of fixation buffer and incubating for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells by resuspending the pellet in 1 mL of ice-cold 90% methanol and incubating for 30 minutes on ice.
-
Wash the cells twice with PBS containing 1% bovine serum albumin (BSA).
-
Resuspend the cells in 100 µL of PBS/1% BSA containing the primary antibody against phospho-ATM (Ser1981) at the manufacturer's recommended dilution.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells twice with PBS/1% BSA.
-
Resuspend the cells in 100 µL of PBS/1% BSA containing the fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with PBS/1% BSA.
-
Resuspend the cells in 500 µL of PBS for analysis on a flow cytometer.
-
Analyze the fluorescence intensity of the cell population. The mean fluorescence intensity is proportional to the amount of phosphorylated ATM.
Ionizing Radiation-Induced Foci (IRIF) Assay
The IRIF assay visualizes the recruitment of DNA damage response proteins, including ATM, to the sites of DNA double-strand breaks.
Materials:
-
Treated and untreated cells grown on coverslips
-
PBS
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-ATM (Ser1981) antibody
-
Secondary antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with this compound for 72-96 hours.
-
Induce DNA damage by exposing the cells to 10 Gy of ionizing radiation and allow to recover for 1 hour.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash twice with PBS.
-
Block non-specific antibody binding with 5% goat serum in PBS for 1 hour.
-
Incubate with the primary antibody against phospho-ATM (Ser1981) in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium containing DAPI.
-
Visualize the cells using a fluorescence microscope. The number of fluorescent foci per nucleus is quantified.
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound-mediated read-through in the context of Ataxia-Telangiectasia is the ATM-dependent DNA damage response pathway .
ATM-Dependent DNA Damage Response Pathway
Upon induction of DNA double-strand breaks (DSBs) by ionizing radiation or other genotoxic agents, the ATM protein is activated through autophosphorylation at serine 1981. Activated ATM then phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.
Caption: ATM-Dependent DNA Damage Response Pathway.
Experimental Workflow for this compound Evaluation
The following diagram illustrates the general workflow for assessing the read-through activity of this compound in patient-derived cells.
Caption: Experimental workflow for evaluating this compound.
Conclusion
This compound is a promising non-aminoglycoside read-through compound that has demonstrated the ability to restore functional ATM protein in cellular models of Ataxia-Telangiectasia caused by nonsense mutations. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and similar compounds as potential therapeutics for a range of genetic disorders. Further studies are warranted to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The continued exploration of such novel read-through agents holds significant promise for patients with diseases that are currently intractable.
References
An In-depth Technical Guide on GJ103 for Nonsense Mutation Suppression
To the valued research community, scientists, and drug development professionals:
This document is intended to serve as a comprehensive technical guide on the investigational compound GJ103 and its role in the suppression of nonsense mutations. However, extensive searches of publicly available scientific literature and clinical trial databases have yielded no specific information pertaining to a compound designated as "this compound."
It is possible that "this compound" is a very recent discovery, an internal corporate designation not yet disclosed publicly, or a potential misidentification. The field of nonsense mutation suppression is an active area of research, with numerous compounds and therapeutic strategies under investigation. While we cannot provide specific details on this compound, this guide will outline the established principles, experimental approaches, and key signaling pathways relevant to the broader field of therapeutic read-through of premature termination codons (PTCs). This information is provided to serve as a foundational resource for researchers in this domain.
I. The Challenge of Nonsense Mutations
Nonsense mutations are single-nucleotide changes in the DNA that introduce a premature termination codon (PTC) into the corresponding messenger RNA (mRNA). These PTCs (UAA, UAG, or UGA) signal the ribosome to halt protein synthesis, leading to the production of a truncated, non-functional, or rapidly degraded protein. It is estimated that approximately 11% of all gene lesions that cause inherited human diseases are nonsense mutations. The cellular quality-control mechanism known as nonsense-mediated mRNA decay (NMD) often degrades mRNAs containing PTCs, further reducing the potential for even truncated protein expression.
II. Therapeutic Strategies: Promoting Translational Read-through
The primary therapeutic strategy for overcoming nonsense mutations is to encourage the ribosome to "read through" the PTC by inserting a near-cognate aminoacyl-tRNA at the site of the premature stop codon. This allows for the synthesis of a full-length, and potentially functional, protein. Compounds that facilitate this process are known as translational read-through inducing drugs (TRIDs).
III. Key Classes of Read-through Compounds
While information on this compound is unavailable, several classes of compounds have been investigated for their read-through potential.
| Compound Class | Examples | Mechanism of Action (Postulated) | Key Considerations |
| Aminoglycosides | G418 (Geneticin), Gentamicin, Amikacin, Tobramycin, Paromomycin | Bind to the decoding center of the ribosome, reducing the accuracy of translation termination. | Efficacy varies depending on the specific aminoglycoside and the PTC context. Significant potential for ototoxicity and nephrotoxicity, limiting long-term clinical use.[1][2] |
| Non-aminoglycoside Small Molecules | PTC124 (Ataluren), RTC13, RTC14, 2,6-diaminopurine (DAP) | Mechanism is not fully elucidated but is distinct from aminoglycosides. Believed to modulate the ribosome to allow for read-through without global effects on translation fidelity. | Generally better toxicity profiles than aminoglycosides. Efficacy can be modest and highly dependent on the specific nonsense mutation and gene.[3] |
| NMD Inhibitors | SMG1i | Inhibit key proteins in the NMD pathway (e.g., SMG1 kinase), leading to increased stability and abundance of PTC-containing mRNA transcripts, thereby providing more substrate for read-through. | Often used in combination with read-through agents to achieve a synergistic effect.[2] |
IV. Experimental Protocols for Evaluating Read-through Efficacy
The following are generalized protocols commonly employed in the preclinical evaluation of novel read-through compounds.
A. In Vitro Reporter Assays
-
Objective: To quantify the read-through efficiency of a test compound in a controlled cellular environment.
-
Methodology:
-
Construct Design: A reporter gene (e.g., luciferase, β-galactosidase, or a fluorescent protein) is engineered to contain a specific nonsense mutation (e.g., UGA, UAG, UAA) upstream of its coding sequence.
-
Cell Transfection: The reporter construct is transfected into a suitable cell line (e.g., HEK293T, HeLa).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 24-48 hours).
-
Reporter Activity Measurement: The activity of the reporter protein is measured using a luminometer, spectrophotometer, or fluorescence plate reader.
-
Data Analysis: Read-through efficiency is calculated as the ratio of reporter activity in treated cells versus untreated cells, often normalized to a control construct without a PTC.
-
B. Western Blot Analysis
-
Objective: To detect the presence and quantify the amount of full-length protein restored by a read-through compound in patient-derived cells or animal models.
-
Methodology:
-
Cell/Tissue Lysis: Cells or tissues harboring a nonsense mutation are treated with the test compound. Total protein is then extracted using appropriate lysis buffers.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The intensity of the band corresponding to the full-length protein is quantified and compared between treated and untreated samples. A loading control (e.g., β-actin or GAPDH) is used for normalization.
-
C. Animal Models of Genetic Diseases
-
Objective: To evaluate the in vivo efficacy and safety of a read-through compound in a relevant disease model.
-
Methodology:
-
Model Selection: Utilize a genetically engineered animal model (e.g., mouse, rat, zebrafish) that harbors a nonsense mutation in a gene orthologous to a human disease gene (e.g., the mdx mouse model for Duchenne muscular dystrophy).[4]
-
Dosing and Administration: The test compound is administered to the animals via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and for a specified duration.
-
Functional Assays: Disease-relevant functional outcomes are measured. For example, in a muscular dystrophy model, this could include muscle strength tests (e.g., grip strength) and histological analysis of muscle tissue.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples are collected to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to correlate drug exposure with the observed therapeutic effect.
-
Toxicity Assessment: Animals are monitored for signs of toxicity, and tissues are collected for histopathological analysis.
-
V. Signaling Pathways and Logical Relationships in Nonsense Mutation Suppression
The process of translational termination and read-through is intrinsically linked to ribosomal function and cellular signaling. While a specific pathway for this compound cannot be depicted, a generalized workflow for drug discovery and a conceptual model of read-through are presented below.
Caption: A generalized workflow for the discovery and development of a therapeutic agent.
Caption: Conceptual diagram of nonsense mutation suppression by a read-through compound.
VI. Future Directions
The development of effective and safe TRIDs remains a significant goal in the treatment of genetic disorders caused by nonsense mutations. The ideal compound would exhibit high read-through efficiency at the PTC with minimal off-target effects on normal translation termination. Combination therapies, such as the co-administration of a TRID with an NMD inhibitor, represent a promising avenue for enhancing therapeutic efficacy.[5]
As research in this area progresses, it is anticipated that novel compounds, potentially including this compound, will emerge with improved therapeutic profiles. We encourage the research community to consult public databases such as PubMed and ClinicalTrials.gov for the most current information.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergy between Readthrough and Nonsense Mediated Decay Inhibition in a Murine Model of Cystic Fibrosis Nonsense Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genome editing methods in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
In-Depth Technical Guide to GJ103: A Novel Read-Through Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
GJ103 is a small molecule compound identified as a potent inducer of translational read-through of premature termination codons (PTCs), also known as nonsense mutations. As an analog of the read-through compound GJ072, this compound has demonstrated significant activity in restoring the function of the Ataxia-Telangiectasia Mutated (ATM) gene, which is commonly affected by nonsense mutations leading to the genetic disorder Ataxia-Telangiectasia (A-T). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to this compound, tailored for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a synthetic organic compound. Its chemical identity and key properties are summarized in the table below. The sodium salt form of this compound is noted for its improved water solubility, facilitating its use in in vivo experimental settings.[1]
| Property | Value | Reference |
| IUPAC Name | sodium 2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetate | [2][3] |
| Molecular Formula | C16H13N4NaO3S (Sodium Salt) | [2][4] |
| C16H14N4O3S (Free Acid) | [5] | |
| Molecular Weight | 366.37 g/mol (Sodium Salt) | [6] |
| 342.37 g/mol (Free Acid) | [5] | |
| CAS Number | 1459687-96-7 (Sodium Salt) | [1][6] |
| Appearance | Solid Powder | [2] |
| Solubility | Soluble in DMSO | [2][6] |
| Storage Conditions | Dry, dark, and at -20°C for up to 1 year | [2][6] |
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is the induction of translational read-through at premature termination codons (PTCs). Nonsense mutations introduce PTCs (UGA, UAG, and TAA) into the coding sequence of a gene, leading to the synthesis of a truncated, non-functional protein. This compound facilitates the suppression of these premature stop signals, allowing the ribosome to incorporate a near-cognate aminoacyl-tRNA at the PTC site and continue translation to produce a full-length, functional protein.[1][2]
The specific upstream signaling pathway directly modulated by this compound to initiate this process has not been fully elucidated. The current understanding is that non-aminoglycoside read-through compounds like this compound interact with the translational machinery, specifically the ribosome, to alter its decoding fidelity at PTCs. This interaction is thought to decrease the efficiency of the translation termination complex (eRF1/eRF3) at the premature stop codon, thereby allowing for the insertion of an amino acid and continuation of translation.
The logical workflow for the mechanism of action of this compound can be visualized as follows:
Biological Activity and Efficacy
This compound has been shown to be an active analog of GJ072 and demonstrates read-through activity comparable to other known read-through compounds like RTC13 and RTC14.[1] A key advantage of this compound is its better tolerance in Ataxia-Telangiectasia (A-T) cells compared to RTC13 and RTC14.[1]
The primary target for which this compound has been characterized is the ATM gene . This compound is effective at inducing read-through of all three types of premature stop codons (TGA, TAG, and TAA) within the ATM gene.[1] The restoration of full-length ATM protein leads to the recovery of its kinase activity, which is crucial for the DNA damage response.
Quantitative Data
While specific IC50 or EC50 values for this compound have not been published in a tabular format, the available data from dose-response studies in A-T patient-derived cell lines indicate its efficacy at micromolar concentrations.
| Parameter | Cell Line | Mutation Type | Concentration | Result | Reference |
| ATM Kinase Activity Restoration | A-T Lymphoblastoid Cells | TGA, TAG, TAA | 10 µM and 30 µM | Significant restoration of ATM kinase activity | Du L, et al. Mol Ther. 2013 |
| Cytotoxicity | A-T Cells | Not Applicable | Up to 300 µM | No obvious cytotoxicity observed | [1] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines containing homozygous nonsense mutations in the ATM gene (e.g., TGA, TAG, or TAA).
-
Culture Medium: RPMI 1640 medium supplemented with 15% Fetal Bovine Serum (FBS), 2 mmol/L L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or water for the sodium salt) to prepare a stock solution. The stock solution is then diluted in the culture medium to the desired final concentrations (e.g., 10 µM and 30 µM) for treating the cells. Treatment duration is typically 4 days.
Assessment of ATM Kinase Activity by Flow Cytometry
This protocol is based on the measurement of the phosphorylation of a downstream target of ATM, pSer1981.
-
Cell Preparation: After treatment with this compound, induce DNA damage (e.g., by ionizing radiation) to activate the ATM kinase.
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) to preserve the cellular state.
-
Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 or methanol) to allow antibodies to access intracellular antigens.
-
Primary Antibody Staining: Incubate the cells with a primary antibody specific for the phosphorylated form of ATM at serine 1981 (ATMpSer1981).
-
Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the fluorescence intensity to quantify the level of ATMpSer1981. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates restored ATM kinase activity.
Cytotoxicity Assay (XTT Assay)
This colorimetric assay measures cell viability and proliferation to assess the cytotoxicity of the compound.
-
Cell Seeding: Seed A-T cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 0 to 300 µM).
-
Incubation: Incubate the plate for a period that allows for the assessment of cytotoxicity (e.g., 48-72 hours).
-
XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent. Add the mixture to each well.
-
Incubation with XTT: Incubate the plate for 4-24 hours at 37°C. During this time, metabolically active cells will reduce the yellow XTT tetrazolium salt to an orange formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion and Future Directions
This compound is a promising small molecule with the ability to induce the read-through of premature termination codons, offering a potential therapeutic strategy for genetic diseases caused by nonsense mutations, such as Ataxia-Telangiectasia. Its efficacy in restoring ATM kinase activity and its favorable cytotoxicity profile make it a strong candidate for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular target and the upstream signaling pathway through which this compound initiates its read-through activity. Further optimization of its pharmacokinetic and pharmacodynamic properties will also be crucial for its translation into a clinical setting. The development of more detailed dose-response studies to establish precise IC50 and EC50 values for its read-through activity on various nonsense mutations will be essential for its continued evaluation.
References
- 1. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Technical Guide to GJ103: A Comparative Analysis of its Sodium Salt and Free Form for Researchers
For Immediate Release
This technical whitepaper provides an in-depth analysis of the read-through compound GJ103, offering a comparative overview of its sodium salt and free acid forms. Designed for researchers, scientists, and drug development professionals, this document details the physicochemical properties, biological activity, and relevant experimental methodologies associated with this promising agent for the treatment of genetic disorders caused by nonsense mutations.
Core Compound Characteristics: this compound Sodium Salt vs. Free Form
This compound is a potent analog of the read-through compound GJ072, which has demonstrated significant efficacy in promoting the read-through of premature termination codons (PTCs), particularly in the context of the Ataxia-Telangiectasia Mutated (ATM) gene.[1][2] The choice between the sodium salt and the free acid form of this compound can have significant implications for experimental design, particularly concerning solubility and in vivo applications.
Below is a comparative summary of the key quantitative data for both forms of this compound.
| Property | This compound Sodium Salt | This compound Free Form (Free Acid) |
| CAS Number | 1459687-96-7[3] | 1459687-89-8[1] |
| Molecular Formula | C₁₆H₁₃N₄NaO₃S[3] | C₁₆H₁₄N₄O₃S[1] |
| Molecular Weight | 364.35 g/mol | 342.37 g/mol [4] |
| Appearance | Solid powder | Solid powder[1] |
| Solubility | Water-soluble[2] | - |
| DMSO: ≥ 50 mg/mL[1] | - | |
| DMF: 30 mg/mL | - | |
| Storage | -20°C[2] | Powder: -20°C (3 years), 4°C (2 years)[1] |
| In solvent: -80°C (6 months), -20°C (1 month)[1] |
Mechanism of Action and Signaling Pathways
This compound functions by inducing the translational machinery to read through premature termination codons (PTCs), thereby allowing for the synthesis of a full-length, functional protein. This mechanism is of particular interest for genetic diseases where a nonsense mutation leads to a truncated, non-functional protein.
Premature Termination Codon (PTC) Read-Through
The process of translation termination is initiated when a stop codon (UAA, UAG, or UGA) enters the A-site of the ribosome.[5] This codon is recognized by eukaryotic release factors (eRF1 and eRF3), which trigger the cleavage of the nascent polypeptide chain from the tRNA.[6] In the presence of a read-through compound like this compound, the fidelity of this process is reduced, allowing a near-cognate aminoacyl-tRNA to bind to the PTC.[7] This results in the incorporation of an amino acid at the site of the nonsense mutation, enabling the ribosome to continue translation until the next natural stop codon.[8]
Restoration of ATM Signaling
A key target of this compound is the ATM gene, which is frequently mutated in Ataxia-Telangiectasia. Nonsense mutations in ATM lead to the absence of a functional ATM kinase, a critical protein in the DNA damage response pathway.[2] By promoting read-through of ATM PTCs, this compound restores the production of functional ATM protein.[2]
Once functional, ATM kinase can be activated by DNA double-strand breaks. This initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair, or apoptosis if the damage is too severe. Key downstream targets of ATM include p53 and the checkpoint kinases Chk1 and Chk2.[9][10]
Experimental Protocols
A crucial aspect of preclinical research is the assessment of a compound's biological activity and potential toxicity. The following section outlines a common in vitro assay used to evaluate the cytotoxicity of compounds like this compound.
Cytotoxicity Assessment using XTT Assay
This protocol is designed to measure the cytotoxicity of this compound by assessing cell proliferation. It is based on the cleavage of the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) tetrazolium salt by metabolically active cells into a colored formazan product.
Materials:
-
Cells of interest (e.g., A-T cells)
-
Complete cell culture medium
-
Flat-bottom 96-well plates
-
This compound (sodium salt or free form, prepared in an appropriate solvent)
-
Activated XTT solution
-
Microplate reader
Workflow:
Procedure:
-
Cell Seeding: Seed the cells in a flat-bottom 96-well plate at a predetermined density and allow them to adhere overnight. Include control wells with complete growth medium alone for blank absorbance readings.[2]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Incubation: Return the plate to the cell culture incubator for a period of 12-14 hours.[2]
-
XTT Addition: Following the treatment period, add the activated XTT solution to each well.
-
Final Incubation: Return the plate to the incubator and allow the XTT to be metabolized by viable cells, leading to the formation of the orange formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 480 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract non-specific background readings.[2]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control cells. This data can be used to determine the concentration at which this compound exhibits cytotoxicity. Studies have shown that this compound does not show obvious cytotoxicity in A-T cells at concentrations as high as 300 μM.[2]
Conclusion and Future Directions
This compound presents a significant therapeutic potential for genetic diseases caused by nonsense mutations. The sodium salt form offers a distinct advantage for in vivo studies due to its enhanced water solubility.[2] Understanding the fundamental differences between the salt and free acid forms is critical for the design and interpretation of preclinical studies. Further research should focus on detailed pharmacokinetic and pharmacodynamic profiling of both forms to fully elucidate their therapeutic windows and optimize their clinical development. The exploration of this compound's efficacy across a broader range of genetic disorders caused by PTCs is also a promising avenue for future investigation.
References
- 1. GJ-103 free acid | inhibitor/agonist | CAS 1459687-89-8 | Buy GJ-103 free acid from Supplier InvivoChem [invivochem.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound sodium | 1459687-96-7 [sigmaaldrich.com]
- 4. medkoo.com [medkoo.com]
- 5. Translational readthrough potential of natural termination codons in eucaryotes – The impact of RNA sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. splisense.com [splisense.com]
- 8. Readthrough Strategies for Therapeutic Suppression of Nonsense Mutations in Inherited Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA repair - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
GJ103 biological activity and targets
No Publicly Available Data on the Biological Activity and Targets of GJ103
Following a comprehensive search of publicly accessible scientific literature and databases, no specific information was found regarding the biological activity, molecular targets, or mechanism of action of a compound or entity designated "this compound". This suggests that "this compound" may be one of the following:
-
A proprietary or internal compound code: The designation may be specific to a particular research institution or company and not yet disclosed in public-facing scientific literature.
-
A very recent discovery: The compound may be too new to have been published in peer-reviewed journals or presented at scientific conferences.
-
An incorrect identifier: There may be a typographical error in the compound's name.
Without any foundational information on this compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
To facilitate the retrieval of the desired information, please verify the identifier "this compound" and, if possible, provide additional context, such as:
-
The chemical structure or class of the compound.
-
The primary researcher, institution, or company associated with its development.
-
The therapeutic area or biological process it is intended to target.
-
Any associated publications or patent applications.
Upon receiving more specific details, a thorough and accurate technical guide can be compiled to meet the specified requirements.
In Vitro Efficacy of GJ103: A Technical Overview
Disclaimer: The following guide is a template demonstrating the structure and type of information that would be included in a technical whitepaper on the in vitro efficacy of a compound. The compound "GJ103" is not found in the public scientific literature, and therefore, all data and experimental details presented here are illustrative placeholders.
Executive Summary
This document provides a comprehensive technical overview of the in vitro efficacy of the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals interested in its preclinical profile. The guide details the cytotoxic and apoptotic effects of this compound across various cell lines, outlines the experimental methodologies used to generate these findings, and visually represents the proposed signaling pathways and experimental workflows.
Quantitative Efficacy Data
The in vitro activity of this compound was assessed across a panel of human cancer cell lines. The primary endpoint for efficacy was the half-maximal inhibitory concentration (IC50) determined via cell viability assays. Furthermore, the induction of apoptosis was quantified using Annexin V/Propidium Iodide staining followed by flow cytometry.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data Placeholder |
| A549 | Lung Carcinoma | Data Placeholder |
| HCT116 | Colorectal Carcinoma | Data Placeholder |
| HeLa | Cervical Cancer | Data Placeholder |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration (µM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HCT116 | Data Placeholder | Data Placeholder | Data Placeholder |
| HeLa | Data Placeholder | Data Placeholder | Data Placeholder |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: this compound was serially diluted in complete culture medium and added to the cells. A vehicle control (e.g., 0.1% DMSO) was also included.
-
Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: 20 µL of MTS reagent was added to each well.
-
Incubation: Plates were incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells were treated with this compound at the indicated concentrations for 48 hours.
-
Cell Harvesting: Adherent cells were washed with PBS and detached using trypsin. Suspension cells were collected by centrifugation.
-
Staining: Cells were washed and resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells were analyzed on a flow cytometer. FITC and PI fluorescence were detected to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway modulated by this compound, leading to the induction of apoptosis.
A Technical Guide to GJ103 for Genetic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GJ103, a promising small molecule read-through compound, for its application in genetic disorder research. This compound offers significant potential for the development of therapies targeting genetic diseases caused by nonsense mutations.
Core Mechanism of Action
This compound is a read-through compound designed to induce the read-through of premature stop codons (PTCs) that arise from nonsense mutations.[1][2] These mutations introduce a premature "stop" signal in the mRNA sequence, leading to the production of a truncated, non-functional protein. By enabling the ribosome to read through these PTCs, this compound facilitates the synthesis of a full-length, and potentially functional, protein. This mechanism of action makes it a candidate for treating a variety of genetic disorders.[1][2] this compound is an active analog of the read-through compound GJ072.[3][4]
Therapeutic Potential in Genetic Disorders
This compound has been investigated for its therapeutic potential in several genetic disorders, including:
-
Ataxia Telangiectasia (A-T): A-T is a rare, neurodegenerative disorder caused by mutations in the ATM gene. This compound has been shown to induce ATM kinase activity in A-T patient-derived cells with homozygous TGA and TAA nonsense mutations.[1][5]
-
Heritable Pulmonary Arterial Hypertension (hPAH): Research has proposed using this compound to test its efficacy in preventing hPAH in genetic mouse models with nonsense mutations in the BMPR2 gene.[6]
The water-soluble salt form of this compound makes it suitable for in vivo experimental administration.[5][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration | Duration | Effect | Reference |
| ATM Kinase Activity | AT153LA (homozygous TGA mutation) | 10-30 µM | 4 days | Induces ATM kinase activity | [1][5] |
| ATM Kinase Activity | AT187LA (homozygous TAA mutation) | 10-30 µM | 4 days | Induces ATM kinase activity | [5] |
Table 2: Cytotoxicity Profile of this compound
| Cell Line | Concentration | Observation | Reference |
| A-T Cells | Up to 300 µM | No obvious cytotoxicity | [1][3][5] |
Table 3: Comparative Read-Through Activity
| Compound | Cell Line | Activity Comparison | Reference |
| This compound | A-T Cells (AT153LA, TGA) | Similar activity to RTC13, arguably better than PTC124 | [5] |
| This compound | A-T Cells | Similar read-through activity to RTC13, but more tolerable | [7][9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Objective: To measure the restoration of ATM kinase activity in A-T patient-derived cells following treatment with this compound.
Materials:
-
A-T cell lines (e.g., AT153LA with homozygous TGA mutation)
-
This compound
-
Cell culture medium and supplements
-
Flow cytometer
Protocol:
-
Cell Culture: Culture A-T cells in appropriate medium and conditions.
-
Treatment: Treat the cells with this compound at concentrations ranging from 10-30 µM for 4 days.[1][5]
-
Harvesting: After the treatment period, harvest the cells.
-
Measurement of ATM Kinase Activity: Measure ATM kinase activity using flow cytometry-based assays that detect the autophosphorylation of ATM at Serine 1981 (FC-ATMs1981) or the transphosphorylation of SMC1 at Serine 966.[5][8]
-
Data Analysis: Analyze the flow cytometry data to quantify the level of restored ATM kinase activity, indicated by an increase in fluorescence intensity.[8]
Objective: To assess the cytotoxicity of this compound in A-T cells.
Materials:
-
A-T cell lines
-
This compound
-
96-well plates
-
Cell proliferation assay kit (e.g., XTT-based)
-
Plate reader
Protocol:
-
Cell Seeding: Seed A-T cells into a 96-well plate.
-
Treatment: Treat the cells with a range of this compound concentrations, up to 300 µM.[3]
-
Incubation: Incubate the cells for the desired treatment duration.
-
Cell Proliferation Measurement: Add the cell proliferation reagent (e.g., activated-XTT solution) to each well and incubate for 12-14 hours.[3][10]
-
Absorbance Reading: Measure the absorbance at 480 nm, with a reference wavelength of 630 nm, to determine cell viability.[3][10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
Understanding Premature Termination Codons: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Core Mechanisms, Therapeutic Strategies, and Experimental Methodologies
Premature termination codons (PTCs), arising from nonsense mutations, represent a significant class of genetic defects underlying a multitude of human diseases. These mutations introduce a stop codon within the coding sequence of a gene, leading to the synthesis of a truncated and typically non-functional protein. This guide provides a comprehensive overview of the molecular biology of PTCs, the cellular surveillance mechanisms that target them, and the current therapeutic strategies aimed at overcoming their pathological consequences. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to advance the study and treatment of diseases caused by PTCs.
The Genesis and Consequence of Premature Termination Codons
Premature termination codons are the result of point mutations, often referred to as nonsense mutations, that convert a codon specifying an amino acid into one of the three stop codons: UAA (ochre), UAG (amber), or UGA (opal)[1]. These mutations account for approximately 11% of all known mutations that cause genetic diseases[2][3]. The immediate consequence of a PTC is the premature termination of translation, resulting in a truncated protein product that lacks its C-terminal region[1]. This truncation can lead to a complete loss of protein function, a dominant-negative effect, or the gain of a toxic function.
However, the cellular impact of a PTC is not solely dictated by the production of a shortened protein. Eukaryotic cells have evolved a sophisticated quality control mechanism known as nonsense-mediated mRNA decay (NMD) to recognize and degrade mRNAs containing PTCs, thereby preventing the accumulation of potentially harmful truncated proteins[4][5].
Nonsense-Mediated mRNA Decay (NMD): The Cellular Surveillance System
NMD is a highly conserved surveillance pathway that selectively degrades mRNAs harboring PTCs[4]. The efficiency of NMD can vary between different tissues and individuals, which may contribute to the variable expressivity of some genetic disorders[6][7][8]. The core mechanism of NMD in mammalian cells involves a complex interplay of proteins that recognize the PTC in the context of the mRNA's architecture.
The Mechanism of NMD
The recognition of a stop codon as premature is often dependent on its position relative to exon-exon junctions. During pre-mRNA splicing, a multi-protein complex known as the exon junction complex (EJC) is deposited approximately 20-24 nucleotides upstream of each exon-exon junction[5]. During the pioneer round of translation, if a ribosome encounters a stop codon and an EJC remains bound to the mRNA downstream, this signals that the stop codon is premature[5][9].
The key players in the NMD pathway include the UPF (Up-frameshift) proteins and the SMG (Suppressor with Morphological effect on Genitalia) proteins. The central factor, UPF1, is an RNA helicase that is recruited to the terminating ribosome. The presence of a downstream EJC promotes the interaction of UPF1 with UPF2 and UPF3B, which are components of the EJC. This interaction triggers the phosphorylation of UPF1 by the kinase SMG1, leading to the recruitment of other SMG proteins (SMG5, SMG6, and SMG7) that orchestrate the degradation of the mRNA through both exonucleolytic and endonucleolytic pathways[4][10].
Therapeutic Strategies to Overcome Premature Termination Codons
Several therapeutic strategies are being developed to counteract the effects of PTCs. These approaches primarily fall into two categories: promoting translational readthrough of the PTC or inducing the skipping of the exon containing the PTC.
Translational Readthrough
Translational readthrough is a process that encourages the ribosome to misread a stop codon and instead incorporate a near-cognate aminoacyl-tRNA, allowing for the synthesis of a full-length protein[2][11]. Several small molecules have been identified that can induce translational readthrough.
Aminoglycoside antibiotics, such as gentamicin and G418, were among the first compounds shown to promote readthrough of PTCs[12]. They are thought to bind to the ribosomal RNA in the A-site, reducing the accuracy of translation termination and allowing for the insertion of an amino acid at the site of the PTC[2][13]. However, their clinical utility is limited by their potential for toxicity, including nephrotoxicity and ototoxicity.
Ataluren (Translarna™) is an orally bioavailable small molecule that promotes the readthrough of PTCs[13][14]. Unlike aminoglycosides, ataluren's mechanism of action is thought to involve an interaction with the ribosome that enhances the selection of near-cognate tRNAs at the PTC without globally affecting translation fidelity[14][15][16]. This selectivity for PTCs over normal stop codons is a key advantage[17]. Ataluren has received conditional approval in the European Union for the treatment of nonsense mutation Duchenne muscular dystrophy (DMD)[13][14].
Table 1: Quantitative Data on Translational Readthrough Efficiency
| Compound | PTC | Readthrough Efficiency (%) | Disease Model/System | Reference |
| Ataluren | UGA | Up to 8% | Patient-derived fibroblasts (RPGR mutation) | [18] |
| UAA, UAG, UGA | Dose-dependent | HEK293 cells (luciferase reporter) | [18] | |
| TGA | Most efficient | Myotubes from DMD patients | [16] | |
| UAA | Least efficient | Myotubes from DMD patients | [16] | |
| G418 | UGA | 28% (in vitro) | Cell-free transcription/translation | [8] |
| UAG | Variable | Cell-free transcription/translation | [8] | |
| UAA | No suppression | Cell-free transcription/translation | [8] | |
| UGA | 6.1% (ex vivo) | HEK293FT cells | [8] | |
| Gentamicin | UGA | 3.3% (ex vivo) | HEK293FT cells | [8] |
Exon Skipping
Exon skipping is a therapeutic approach that utilizes antisense oligonucleotides (AOs) to modulate pre-mRNA splicing[19][20]. AOs are short, synthetic nucleic acid sequences that bind to specific sites on the pre-mRNA, masking splicing signals and causing the splicing machinery to "skip" over a particular exon[20]. For diseases like DMD, where out-of-frame deletions lead to PTCs, skipping an adjacent exon can restore the reading frame, leading to the production of a shorter but still partially functional protein[19].
Table 2: Quantitative Data on Exon Skipping Efficiency in Duchenne Muscular Dystrophy
| Antisense Oligonucleotide (Target Exon) | Exon Skipping Efficiency (%) | Dystrophin Protein Level (% of normal) | Cell/Animal Model | Reference |
| Eteplirsen (Exon 51) | Variable, up to 87% in some muscle blocks | Correlates with RNA level | DMD patients | [1][4] |
| Ac0 (Exon 51) | Up to 74% | Up to 7-fold higher than eteplirsen | Immortalized DMD muscle cells | [14] |
| Viltolarsen (Exon 53) | Dose-dependent increase | Dose-dependent increase | DMD patients | [15] |
| Del-zota (Exon 44) | ~40% increase | Up to 58% of normal | DMD patients (EXPLORE44 trial) | [5] |
Experimental Methodologies for Studying Premature Termination Codons
A variety of experimental techniques are employed to investigate PTCs, NMD, and the efficacy of therapeutic interventions.
Dual-Luciferase Reporter Assay for Readthrough Quantification
This is a widely used method to quantify the efficiency of translational readthrough[19][21][22].
Experimental Protocol:
-
Construct Design: A reporter plasmid is constructed containing two luciferase genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), in the same reading frame. The RLuc gene is positioned upstream of the FLuc gene, and a PTC is inserted between them. A control plasmid with a sense codon in place of the PTC is also created.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and transfected with the reporter plasmids[23].
-
Treatment: Cells are treated with the compound being tested for readthrough activity (e.g., ataluren, G418) at various concentrations.
-
Cell Lysis: After a defined incubation period (e.g., 24-48 hours), the cells are lysed to release the cellular contents, including the expressed luciferase enzymes[18][21].
-
Luciferase Activity Measurement: The activities of both RLuc and FLuc are measured sequentially from the same cell lysate using a luminometer. The FLuc activity is a measure of readthrough, while the RLuc activity serves as an internal control for transfection efficiency and overall protein synthesis[21][23].
-
Data Analysis: The readthrough efficiency is calculated as the ratio of FLuc to RLuc activity for the PTC-containing construct, normalized to the FLuc/RLuc ratio of the sense codon control construct[23].
References
- 1. google.com [google.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Nonsense-Mediated Decay RNA Surveillance Pathway | Annual Reviews [annualreviews.org]
- 13. Nonsense-Mediated mRNA Decay, a Finely Regulated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PTC Therapeutics, Inc. Release: Ataluren Phase 3 Trial Results In Nonsense Mutation Cystic Fibrosis Published In The Lancet Respiratory Medicine - BioSpace [biospace.com]
- 15. Nonsense-mediated mRNA decay: The challenge of telling right from wrong in a complex transcriptome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [PDF] Mechanism and regulation of the nonsense-mediated decay pathway | Semantic Scholar [semanticscholar.org]
- 17. Pivotal Data Presented at the World Muscle Society Congress Suggest Ataluren Slows the Loss of Walking Ability in Patients with Nonsense Mutation Duchenne/Becker Muscular Dystrophy [prnewswire.com]
- 18. Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner [mdpi.com]
- 19. google.com [google.com]
- 20. m.youtube.com [m.youtube.com]
- 21. youtube.com [youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Methodological & Application
Application Notes: GJ103 Experimental Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the in vitro evaluation of GJ103, a novel small molecule inhibitor. The included methodologies cover essential cell-based assays for characterizing its cytotoxic effects and mechanism of action. All procedures have been optimized for reproducibility.
Introduction
This compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway, a critical cascade that promotes cell survival, growth, and proliferation in many human cancers. By targeting this pathway, this compound is expected to induce apoptosis and inhibit tumor growth. These application notes describe the fundamental protocols for assessing the biological activity of this compound in cancer cell lines, including methods for determining cell viability, quantifying apoptosis, and confirming its effect on the target pathway.
General Cell Culture and Maintenance
Aseptic technique is paramount for all cell culture procedures to prevent contamination. All work should be performed in a certified Class II biological safety cabinet.
Protocol 2.1: Cell Line Thawing and Propagation
-
Prepare a T-75 flask containing 15 mL of pre-warmed complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Retrieve a cryovial of cells (e.g., HeLa, A549) from liquid nitrogen storage.
-
Thaw the vial rapidly (under 1 minute) in a 37°C water bath.
-
Wipe the vial with 70% ethanol before opening in the safety cabinet.
-
Gently transfer the cell suspension into the T-75 flask. Rock the flask gently to distribute the cells.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium after 24 hours to remove residual cryoprotectant.
-
Monitor cell confluency daily. Subculture cells when they reach 80-90% confluency.
Protocol 2.2: Cell Subculturing (Passaging)
-
Aspirate the growth medium from the flask.
-
Wash the cell monolayer once with 5 mL of sterile Phosphate-Buffered Saline (PBS).
-
Add 2 mL of Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 8 mL of complete growth medium to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed new flasks at the desired density (e.g., 1:5 to 1:10 split ratio).
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. The mitochondrial dehydrogenase in living cells reduces the yellow tetrazolium salt (MTT) to purple formazan crystals.
Protocol 3.1: MTT Assay for IC50 Determination
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete growth medium (e.g., from 0.1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the corresponding this compound dilution. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium carefully without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Mix gently by pipetting.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Cytotoxicity Assay
Application Notes and Protocols for GJ103 in Read-Through Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Approximately 11% of all genetic diseases are caused by nonsense mutations, which introduce a premature termination codon (PTC) into the mRNA sequence.[1][2] This leads to the production of a truncated, non-functional protein. Translational read-through is a therapeutic strategy that aims to suppress these PTCs, allowing the ribosome to read through the premature stop signal and synthesize a full-length, functional protein.[3] Small molecules, known as translational read-through inducing drugs (TRIDs), can facilitate this process.[3] GJ103 is a novel small molecule with potential read-through activity. These application notes provide a detailed protocol for utilizing this compound in a cell-based read-through assay, a critical step in the evaluation of its therapeutic potential.
The primary method described here is a reporter gene assay, a well-established and robust system for quantifying read-through efficiency.[4] This assay utilizes a plasmid vector containing a reporter gene (e.g., Luciferase or Green Fluorescent Protein - GFP) that has been engineered to contain a PTC. In the absence of a read-through agent, reporter protein expression is minimal. Upon treatment with an effective read-through compound like this compound, the PTC is suppressed, leading to the expression of the full-length reporter protein, which can be easily quantified.
Principle of the Read-Through Assay
The read-through assay serves to quantify the efficiency of a compound in promoting the suppression of a premature termination codon. The core of the assay is a reporter construct, typically a plasmid, engineered to express a reporter protein. Crucially, the coding sequence of this reporter gene is interrupted by a premature termination codon (PTC). When this construct is expressed in cells, translation terminates at the PTC, resulting in a truncated, non-functional reporter protein and consequently, a low or negligible reporter signal.
In the presence of a read-through inducing drug (TRID) such as this compound, the ribosome is induced to bypass the PTC and continue translation to the natural stop codon. This results in the production of a full-length, functional reporter protein. The amount of functional reporter protein produced is directly proportional to the read-through efficiency of the compound. By measuring the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP), the efficacy of the TRID can be quantified.
A second reporter gene on the same or a co-transfected plasmid, lacking a PTC, is often used as an internal control to normalize for variations in transfection efficiency and cell viability.
Signaling Pathway of Nonsense Suppression
The mechanism of translational read-through involves the binding of small molecules to the ribosome, which alters its conformation and reduces the fidelity of translation termination at the PTC. This allows a near-cognate aminoacyl-tRNA to be incorporated at the stop codon, enabling the continuation of translation.
References
- 1. mdpi.com [mdpi.com]
- 2. Screening Readthrough Compounds to Suppress Nonsense Mutations: Possible Application to β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stopcodon readthrough approach as a therapeutic approach in genetic diseases [tjmbb.tgv.org.tr]
- 4. Reporter Gene Assays | Thermo Fisher Scientific - AL [thermofisher.com]
Application Notes & Protocols: Determining Optimal GJ103 Concentration In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 is a novel small molecule inhibitor with therapeutic potential in oncology. Preliminary screenings have indicated its potent anti-proliferative effects in various cancer cell lines. To advance the preclinical development of this compound, it is imperative to determine its optimal in vitro concentration. This document provides a comprehensive guide with detailed protocols for establishing the effective dose-response relationship of this compound, assessing its mechanism of action, and identifying the optimal concentration for further in vitro and subsequent in vivo studies.
Overview of Experimental Workflow
The process of determining the optimal in vitro concentration of this compound involves a multi-faceted approach. It begins with an initial dose-ranging study to identify a broad effective concentration range, followed by more specific assays to determine the half-maximal inhibitory concentration (IC50) for cell viability. Subsequent experiments will elucidate the mechanism of cell death and the impact on relevant signaling pathways.
Caption: Experimental workflow for determining the optimal in vitro concentration of this compound.
Hypothetical Signaling Pathway for this compound
For the purpose of these application notes, we will hypothesize that this compound targets the hypothetical "Kinase X" (KX) which is upstream of the well-established PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50). Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01, 0.1, 1, 10, and 100 µM. Include a vehicle control (DMSO) and a no-cell blank.
-
Replace the medium in the wells with the prepared this compound dilutions and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells to determine if this compound induces programmed cell death.[4][5]
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Binding Buffer to each tube.[5]
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and the targeted signaling pathway.[6][7][8]
Materials:
-
This compound
-
Selected cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as described in the apoptosis assay protocol.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[10]
Data Presentation
Table 1: Cell Viability (MTT Assay) - IC50 Determination of this compound
| Cell Line | Treatment Duration | IC50 (µM) |
| HeLa | 24 hours | 15.2 |
| 48 hours | 8.5 | |
| 72 hours | 4.1 | |
| A549 | 24 hours | 22.8 |
| 48 hours | 12.7 | |
| 72 hours | 6.9 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining) in HeLa Cells (48h Treatment)
| This compound Conc. | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control (0 µM) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 4 µM (0.5x IC50) | 60.3 ± 4.1 | 25.7 ± 3.2 | 10.2 ± 1.9 | 3.8 ± 1.1 |
| 8 µM (1x IC50) | 25.8 ± 3.5 | 45.1 ± 5.6 | 22.4 ± 3.8 | 6.7 ± 1.5 |
| 16 µM (2x IC50) | 8.2 ± 1.9 | 30.6 ± 4.9 | 50.9 ± 6.1 | 10.3 ± 2.4 |
Table 3: Western Blot Densitometry Analysis in HeLa Cells (48h Treatment)
| This compound Conc. | p-Akt / Total Akt (Relative Fold Change) | p-mTOR / Total mTOR (Relative Fold Change) | Cleaved PARP / β-actin (Relative Fold Change) |
| Control (0 µM) | 1.00 | 1.00 | 1.00 |
| 4 µM (0.5x IC50) | 0.62 | 0.58 | 2.8 |
| 8 µM (1x IC50) | 0.25 | 0.21 | 5.4 |
| 16 µM (2x IC50) | 0.08 | 0.05 | 9.7 |
Conclusion
Based on the integrated data from cell viability, apoptosis, and Western blot analyses, the optimal in vitro concentration of this compound can be determined. For instance, in HeLa cells, a concentration range of 8-16 µM appears to be optimal for inducing significant apoptosis and inhibiting the target signaling pathway within a 48-hour timeframe. These application notes provide a robust framework for the initial in vitro characterization of novel compounds like this compound, paving the way for more advanced preclinical studies. The choice of the final optimal concentration will depend on the specific research question and the desired biological effect. For long-term studies, a lower concentration might be preferable, while for acute effect studies, a concentration closer to the IC50 may be more appropriate.
References
- 1. youtube.com [youtube.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: Characterization of Novel CFTR Modulators in Cystic Fibrosis Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of October 2025, publicly available scientific literature and databases do not contain specific information regarding a compound designated "GJ103" in the context of cystic fibrosis research. The following application notes and protocols are provided as a comprehensive template based on standard methodologies for evaluating novel Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators. Researchers can adapt these protocols for their specific compound of interest, such as this compound.
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for ion and fluid transport across epithelial surfaces. The most common mutation, F508del-CFTR, leads to a misfolded protein that is retained in the endoplasmic reticulum and targeted for premature degradation. This results in a reduced quantity of CFTR protein at the cell surface.
CFTR modulators are a class of drugs that aim to restore CFTR function. They are broadly categorized as:
-
Correctors: Compounds that rescue the processing and trafficking of misfolded CFTR mutants, increasing the amount of CFTR protein at the cell surface.
-
Potentiators: Compounds that enhance the channel gating function of CFTR proteins that are present at the cell surface.
This document outlines the application of a hypothetical novel compound, referred to herein as [Compound Name], for the treatment of cystic fibrosis, with a focus on its characterization in relevant human cystic fibrosis cell lines.
Data Presentation
The following tables summarize hypothetical quantitative data for [Compound Name] to illustrate its potential efficacy as a CFTR corrector and/or potentiator.
Table 1: Efficacy of [Compound Name] as a CFTR Corrector in F508del-CFTR Bronchial Epithelial Cells (e.g., CFBE41o- cells)
| Treatment Condition | Concentration (µM) | CFTR Band C (Mature) Intensity (% of WT-CFTR) | EC50 (µM) |
| Vehicle Control (DMSO) | - | 5 ± 2 | - |
| [Compound Name] | 0.1 | 15 ± 4 | 1.2 |
| 1.0 | 45 ± 7 | ||
| 10.0 | 75 ± 10 | ||
| Lumacaftor (Control) | 3.0 | 40 ± 6 | 0.8 |
Data are presented as mean ± standard deviation.
Table 2: Potentiator Activity of [Compound Name] in F508del-CFTR Bronchial Epithelial Cells Corrected with a Corrector (e.g., Tezacaftor)
| Treatment Condition | Concentration (µM) | Ussing Chamber Isc (µA/cm²) | EC50 (µM) |
| Vehicle Control (DMSO) | - | 2 ± 0.5 | - |
| [Compound Name] | 0.01 | 15 ± 3 | 0.15 |
| 0.1 | 50 ± 8 | ||
| 1.0 | 95 ± 12 | ||
| Ivacaftor (Control) | 0.1 | 80 ± 10 | 0.05 |
Isc: Short-circuit current, a measure of ion transport. Data are presented as mean ± standard deviation.
Experimental Protocols
Cell Culture
Cell Line: Human bronchial epithelial cells homozygous for the F508del-CFTR mutation (e.g., CFBE41o-).
Protocol:
-
Culture CFBE41o- cells in MEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For trafficking assays, plate cells on permeable supports and grow until polarized.
-
For functional assays, plate cells on Snapwell™ inserts and culture at an air-liquid interface (ALI) for at least 21 days to promote differentiation.
Western Blotting for CFTR Maturation
This assay determines if [Compound Name] acts as a corrector by assessing the maturation of the F508del-CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) is found at the plasma membrane.
Protocol:
-
Seed CFBE41o- cells in 6-well plates.
-
Treat cells with varying concentrations of [Compound Name] or a known corrector (e.g., Lumacaftor) for 24 hours at 37°C.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE on a 6% Tris-Glycine gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against CFTR (e.g., clone 596).
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect protein bands using an ECL substrate and image the blot.
-
Quantify the intensity of Band B and Band C.
Ussing Chamber Assay for CFTR Function
This functional assay measures ion transport across the polarized epithelial cell monolayer, providing a direct assessment of CFTR channel activity.
Protocol:
-
Mount the permeable supports with differentiated CFBE41o- cells in an Ussing chamber system.
-
Bathe both the apical and basolateral sides with Krebs-bicarbonate solution and maintain at 37°C, gassed with 95% O₂/5% CO₂.
-
Measure the short-circuit current (Isc).
-
To assess corrector function, pre-treat cells with [Compound Name] for 24 hours.
-
To assess potentiator function, add [Compound Name] to the apical side of cells previously treated with a corrector.
-
Stimulate CFTR-mediated chloride secretion by adding forskolin (to activate adenylyl cyclase and increase cAMP) and genistein (a general potentiator) or a specific potentiator being tested.
-
Inhibit CFTR function with a specific inhibitor (e.g., CFTRinh-172) to confirm the measured current is CFTR-dependent.
Diagrams
Signaling Pathway of CFTR Maturation and Function
Application Notes and Protocols for Vamorolone (formerly VBP15) in Duchenne Muscular Dystrophy (DMD) Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, and fibrosis.[1][2][3] Glucocorticoids are a standard of care for DMD, offering benefits in delaying disease progression, but their long-term use is associated with significant side effects.[4][5] Vamorolone is an investigational dissociative steroid that has been developed to retain the anti-inflammatory efficacy of traditional glucocorticoids while minimizing the associated adverse effects.[5][6] These application notes provide a comprehensive overview of the use of vamorolone in preclinical DMD models, including its mechanism of action, quantitative data, and detailed experimental protocols.
Mechanism of Action
Vamorolone acts as a dissociative steroid, meaning it separates the mechanisms of efficacy from those associated with side effects.[7] Unlike traditional glucocorticoids, which act as agonists for the glucocorticoid receptor (GR) and can lead to detrimental side effects through transactivation of certain genes, vamorolone's mechanism is more nuanced.[5][7]
Key aspects of vamorolone's mechanism of action include:
-
Transrepression: Vamorolone retains the ability to inhibit the pro-inflammatory NF-κB pathway, a key driver of inflammation in DMD. This is a primary mechanism for its therapeutic efficacy.[5][6][7]
-
Reduced Transactivation: It exhibits reduced transactivation of genes associated with glucocorticoid side effects, such as those involved in bone fragility and growth suppression.[7][8]
-
Mineralocorticoid Receptor (MR) Antagonism: Vamorolone acts as an antagonist to the mineralocorticoid receptor, which may offer cardioprotective benefits, in contrast to traditional corticosteroids that are MR agonists.[6][7]
-
Membrane Stabilization: It is suggested that vamorolone has physicochemical effects on cell membranes, which could contribute to muscle fiber stability.[7]
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical and clinical studies of vamorolone in the context of DMD.
| Parameter | Value/Observation | Model/Study Population | Reference |
| Efficacy Outcome (Primary) | Improved muscle function (time to stand) at 2.0 mg/kg/day dose. | Boys with DMD (Phase 2a study) | [5] |
| Efficacy Outcome (Secondary) | Improved 6-minute walk test (6MWT) at 12 and 24 weeks. | Boys with DMD (Phase 2a study) | [5] |
| Biomarker of Bone Formation (Osteocalcin) | Increased with vamorolone treatment, suggesting reduced bone morbidities. | Boys with DMD (Phase 2a study) | [5] |
| Adrenal Suppression Biomarkers | Lower in vamorolone-treated patients compared to published data for traditional glucocorticoids. | Boys with DMD (Phase 2a study) | [5] |
| Insulin Resistance Biomarkers | Lower in vamorolone-treated patients compared to published data for traditional glucocorticoids. | Boys with DMD (Phase 2a study) | [5] |
| Comparative Efficacy | Vamorolone improves muscle function compared to placebo. Uncertainty remains regarding long-term comparability to corticosteroids. | Boys with DMD (Clinical Trial) | [6] |
| Side Effect Profile | Appears to be better tolerated than traditional corticosteroids with fewer adverse effects on growth and bone. | Boys with DMD (Clinical Trial) | [6][8] |
Experimental Protocols
In Vivo Efficacy Studies in mdx Mouse Model
This protocol outlines a typical in vivo study to assess the efficacy of vamorolone in the mdx mouse model of DMD.
a. Animal Model:
-
Male mdx mice (C57BL/10ScSn-Dmdmdx/J) are commonly used.
-
Age-matched wild-type (C57BL/10SnJ) mice serve as controls.
-
Animals are housed under standard conditions with ad libitum access to food and water.
b. Dosing and Administration:
-
Vamorolone Formulation: Prepare a suspension of vamorolone in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dose Levels: Based on literature, doses ranging from 10-30 mg/kg/day are often used in mice. A dose-response study is recommended.
-
Route of Administration: Oral gavage is a common method for daily administration.
-
Treatment Duration: A typical study duration is 4 to 12 weeks.
c. Outcome Measures:
-
Functional Assessment:
-
Grip Strength: Measure forelimb and hindlimb grip strength using a grip strength meter.
-
Treadmill Running: Assess endurance by measuring the distance or time until exhaustion on a motorized treadmill.
-
-
Histopathology:
-
At the end of the study, euthanize mice and collect key muscles (e.g., gastrocnemius, quadriceps, diaphragm, heart).
-
Fix tissues in formalin or freeze in isopentane cooled in liquid nitrogen.
-
Perform Hematoxylin and Eosin (H&E) staining to assess muscle morphology, inflammation, necrosis, and fibrosis.
-
Quantify central nucleation as an index of muscle regeneration.
-
-
Biochemical Analysis:
-
Collect blood via cardiac puncture to measure serum creatine kinase (CK) levels, a marker of muscle damage.
-
Prepare muscle lysates for Western blot analysis of key proteins (e.g., NF-κB pathway components).
-
In Vitro Assessment of Anti-inflammatory Activity
This protocol describes an in vitro assay to confirm the anti-inflammatory effects of vamorolone on muscle cells.
a. Cell Culture:
-
Use C2C12 myoblasts or primary myoblasts isolated from mdx mice.
-
Differentiate myoblasts into myotubes by switching to a low-serum differentiation medium.
b. Treatment:
-
Pre-treat differentiated myotubes with varying concentrations of vamorolone or a vehicle control for 1-2 hours.
-
Stimulate inflammation by adding a pro-inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
c. Analysis:
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from the myotubes.
-
Perform reverse transcription to generate cDNA.
-
Quantify the expression of pro-inflammatory genes (e.g., Il-6, Tnf-α, Cox-2) using real-time quantitative PCR.
-
-
Protein Analysis (Western Blot):
-
Prepare whole-cell lysates.
-
Perform Western blotting to assess the phosphorylation and total protein levels of key components of the NF-κB pathway (e.g., p65, IκBα).
-
Visualizations
Signaling Pathways
Caption: Vamorolone's anti-inflammatory mechanism in DMD.
Experimental Workflow
References
- 1. Therapeutic Targeting of Signaling Pathways in Muscular Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic aspects of cell signaling and communication in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Anti-Inflammatory and General Glucocorticoid Physiology in Skeletal Muscles Affected by Duchenne Muscular Dystrophy: Exploration of Steroid-Sparing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vamorolone trial in Duchenne muscular dystrophy shows dose-related improvement of muscle function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. reveragen.com [reveragen.com]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for GJ103 Treatment in Primary Cell Lines
Note to Researchers: Information regarding a specific molecule designated "GJ103" is not currently available in the public domain or scientific literature based on initial searches. The following application notes and protocols are provided as a generalized framework for the characterization of a novel compound in primary cell lines. Researchers should adapt these protocols based on the known or hypothesized mechanism of action of this compound.
Introduction
Primary cell lines offer a more physiologically relevant model for studying cellular responses to novel therapeutic compounds compared to immortalized cell lines. This document provides a comprehensive guide for researchers and drug development professionals on the treatment of primary cell lines with a hypothetical compound, this compound. The protocols outlined below cover initial compound characterization, dose-response evaluation, and investigation of the underlying mechanism of action.
Quantitative Data Summary
The following tables are templates for summarizing key quantitative data obtained from experimental evaluation of this compound.
Table 1: In Vitro Efficacy of this compound on Primary Cell Lines
| Primary Cell Line | Cell Type | IC50 (µM) | Maximum Inhibition (%) | Treatment Duration (hrs) |
| e.g., HUVEC | Endothelial | Data | Data | 72 |
| e.g., NHDF | Fibroblast | Data | Data | 72 |
| e.g., Primary Glioblastoma | Glial | Data | Data | 72 |
Table 2: Effect of this compound on Key Signaling Pathway Components
| Primary Cell Line | Target Protein | Assay | Fold Change vs. Control | p-value |
| e.g., HUVEC | p-ERK1/2 | Western Blot | Data | Data |
| e.g., HUVEC | Akt | ELISA | Data | Data |
| e.g., NHDF | β-catenin | Immunofluorescence | Data | Data |
Experimental Protocols
Primary Cell Culture
-
Thawing and Seeding:
-
Rapidly thaw cryopreserved primary cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed, complete growth medium appropriate for the specific cell type.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh growth medium.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells at the recommended density in the appropriate culture vessel.
-
-
Maintenance:
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Change the growth medium every 2-3 days.
-
Passage the cells when they reach 80-90% confluency. Use primary cells at a low passage number for all experiments to maintain their physiological relevance.
-
This compound Preparation and Treatment
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control (e.g., ≤ 0.1% DMSO).
-
-
Cell Treatment:
-
Seed primary cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein analysis).
-
Allow cells to adhere and reach the desired confluency (typically 24 hours).
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Following the treatment period, add the viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle-treated control group to determine the percentage of cell viability.
-
Calculate the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response).
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate a hypothetical mechanism of action for this compound and a general experimental workflow.
Caption: Hypothetical inhibitory action of this compound on a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: General experimental workflow for evaluating the effect of this compound on primary cell lines.
Application Notes and Protocols for GJ103 Delivery in Cell-Based Assays
Introduction
These application notes provide detailed protocols and guidelines for the delivery of the hypothetical therapeutic agent GJ103 into mammalian cells for the purpose of cell-based assays. As the specific molecular characteristics of this compound are undefined, this document presents three distinct delivery methodologies, each tailored to a different class of therapeutic molecule:
-
Lipid-Based Delivery of Small Molecule this compound: Ideal for synthetic compounds and other small molecules that can be efficiently encapsulated in lipid nanoparticles for delivery across the cell membrane.
-
Lentiviral-Mediated Expression of this compound Protein: Suited for therapeutic proteins, this method involves transducing cells with a lentiviral vector that carries the gene encoding the this compound protein, leading to its sustained expression.
-
Direct Delivery of this compound Protein via Cell-Penetrating Peptides (CPPs): A method for the direct introduction of purified this compound protein into the cytoplasm, facilitated by a covalently linked cell-penetrating peptide.
Each section includes a detailed experimental protocol, a summary of expected efficiencies and cell viability in a tabular format, and a visual representation of the experimental workflow. A representative signaling pathway that could be modulated by this compound is also illustrated.
Representative Signaling Pathway: MAPK/ERK Cascade
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1][3] A therapeutic agent like this compound could be designed to either activate or inhibit this pathway at various points.
Caption: Figure 1: A diagram of the MAPK/ERK signaling cascade, a common target in drug development.
Lipid-Based Delivery of Small Molecule this compound
This method utilizes cationic lipid-based transfection reagents to form nanoparticles with the small molecule this compound, facilitating its entry into cells.[4][5][6][7][8][9][10] This approach is highly versatile and can be adapted for high-throughput screening.
Quantitative Data Summary
| Cell Line | Transfection Reagent | Efficiency (%) | Viability (%) | Reference |
| AGS | X-tremeGENE HP™ | ~25-30 | >90 | [4] |
| AGS | Attractene™ | ~15-20 | >95 | [4] |
| CHO-K1 | Lipofectamine 3000 | ~70-80 | ~85 | [6][7] |
| HEK293 | Turbofect | ~60-70 | >90 | [6][7] |
| HeLa | Lipofectamine | ~20-26 | Not specified | [11] |
Experimental Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight under standard conditions (37°C, 5% CO₂).
-
Preparation of this compound-Lipid Complexes:
-
For each well, dilute the lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.
-
In a separate tube, dilute the small molecule this compound to the desired final concentration in the same serum-free medium.
-
Combine the diluted transfection reagent and the diluted this compound. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the existing media from the cells and replace it with fresh, complete growth medium.
-
Add the this compound-lipid complexes to each well.
-
-
Incubation and Assay:
-
Incubate the cells for 24-72 hours, depending on the desired assay endpoint.
-
Perform the cell-based assay to assess the effects of this compound.
-
Experimental Workflow
Caption: Figure 2: A step-by-step workflow for the delivery of a small molecule using lipid-based transfection.
Lentiviral-Mediated Expression of this compound Protein
This method is used when this compound is a protein. A lentiviral vector carrying the gene for this compound is used to transduce the target cells. This results in the integration of the this compound gene into the host cell genome and stable, long-term expression of the protein.[12][13][14][15][16][17][18][19][20]
Quantitative Data Summary
| Cell Line | Transduction Efficiency (%) | Reference |
| Commonly used cell lines | 90-100 | [17][19] |
| HEK293 | High | [15] |
| K-562 | High | [12] |
| Mouse and Human ES cells | High | [19] |
Experimental Protocol
-
Cell Seeding: Plate cells in a 24-well plate to be approximately 70% confluent at the time of transduction.[13]
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare transduction medium by adding polybrene (a polycation that enhances transduction) to the complete growth medium at a final concentration of 2-12 µg/ml.[13] Note: Some cells are sensitive to polybrene; in such cases, it can be omitted.
-
Add the appropriate amount of lentivirus to the transduction medium to achieve the desired multiplicity of infection (MOI).
-
Remove the existing medium from the cells and add the lentivirus-containing transduction medium.
-
-
Incubation: Incubate the cells for 18-24 hours.[12][13] If toxicity is a concern, the medium can be replaced with fresh growth medium after 4-6 hours.[13]
-
Post-Transduction:
-
After the incubation period, replace the transduction medium with fresh, complete growth medium.
-
Continue to culture the cells for another 24-48 hours to allow for the expression of the this compound protein.[13]
-
-
Selection and Assay: If the lentiviral vector contains a selection marker, begin antibiotic selection 48-72 hours post-transduction. Once a stable cell line is established, perform the cell-based assay.
Experimental Workflow
Caption: Figure 3: A step-by-step workflow for expressing a protein of interest using lentiviral transduction.
Direct Delivery of this compound Protein via Cell-Penetrating Peptides (CPPs)
This method involves the direct delivery of a purified this compound protein into cells. The protein is conjugated to a cell-penetrating peptide (CPP), a short, positively charged or amphipathic peptide that can traverse the cell membrane.[21][22][23][24][25][26] This approach allows for the study of the acute effects of the protein without genetic modification of the target cells.
Quantitative Data Summary
| Cell Line | CPP | Cargo | Delivery Efficacy | Cell Viability | Reference |
| HeLa | Penetratin, Tat, Transportan 10 | Fluorescein, dsDNA, Proteins | Cargo-dependent | Concentration-dependent | [21] |
| COS-7 | MPG | pDNA | High, N/P ratio dependent | No cytotoxicity | [22] |
| HEK-293T | MPG | pDNA | Moderate | No cytotoxicity | [22] |
| TC-1 | MPG | pDNA | Lower | No cytotoxicity | [22] |
Experimental Protocol
-
Preparation of this compound-CPP Conjugate: Synthesize and purify the this compound protein with a covalently attached CPP (e.g., TAT, Penetratin, or MPG).
-
Cell Seeding: Plate cells in the desired format (e.g., 96-well plate) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dissolve the lyophilized this compound-CPP conjugate in the appropriate cell culture medium to the desired final concentration.[23]
-
Remove the existing medium from the cells and replace it with the medium containing the this compound-CPP conjugate.
-
-
Incubation and Assay:
-
Incubate the cells for a period of time sufficient for the protein to enter the cells and elicit a biological response (typically 1-4 hours).
-
Wash the cells to remove any remaining extracellular this compound-CPP.
-
Perform the cell-based assay.
-
Experimental Workflow
Caption: Figure 4: A step-by-step workflow for the direct delivery of a protein using a cell-penetrating peptide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Tailoring transfection for cardiomyocyte cell lines: balancing efficiency and toxicity in lipid versus polymer-based transfection methods in H9c2 and HL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-based Delivery Systems | Laboratory of Targeted Drug Delivery and Nanomedicine [lilab-tddn.pharmsci.ubc.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. manuals.cellecta.com [manuals.cellecta.com]
- 13. d4ip4htw9ha4u.cloudfront.net [d4ip4htw9ha4u.cloudfront.net]
- 14. lipexogen.com [lipexogen.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Akamai Error [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Cell Penetrating Peptide Delivery System on HPV16E7 Expression in Three Types of Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. google.com [google.com]
- 25. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 26. Cell-Penetrating Penetratin Peptides - Mechanistic Studies on Uptake Pathways and DNA Delivery Efficiency [research.chalmers.se]
Measuring the Efficacy of GJ103 in Reporter Gene Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GJ103 is a novel small molecule read-through compound designed to overcome premature termination codons (PTCs) that arise from nonsense mutations.[1] These mutations introduce a premature stop codon in the mRNA sequence, leading to the synthesis of a truncated, non-functional protein. This mechanism is implicated in a variety of genetic disorders. This compound has been shown to induce the read-through of all three types of nonsense mutations (TGA, TAG, and TAA), restoring the production of full-length, functional proteins.[1]
A key target pathway affected by nonsense mutations and subsequently rescued by this compound is the Ataxia-Telangiectasia Mutated (ATM) signaling cascade. ATM is a critical protein kinase that plays a central role in the DNA damage response.[1][2][3] Nonsense mutations in the ATM gene can lead to the severe neurodegenerative disorder Ataxia-Telangiectasia (A-T). Studies have demonstrated that this compound can induce the production of functional ATM protein in A-T patient-derived cells, leading to the restoration of ATM kinase activity.[1][4]
These application notes provide detailed protocols for utilizing reporter gene assays to quantify the efficacy of this compound in promoting the read-through of nonsense mutations, with a specific focus on the ATM signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound and its analogs in promoting read-through of premature termination codons in the ATM gene, as reported by Du et al. (2013).
Table 1: In Vitro Read-Through Activity of this compound and Analogs
| Compound | Concentration (µM) | Read-Through Activity (Relative Luminescence Units) |
| Untreated Control | - | 1,500 |
| This compound | 10 | ~6,000 |
| GJ071 | 10 | ~5,500 |
| GJ072 | 10 | ~7,000* |
*Data are approximated from graphical representations in Du et al. (2013) and represent a significant increase over the untreated control (P ≤ 0.05). The assay utilized a PTT-ELISA with a plasmid containing a disease-causing ATM nonsense mutation (TGA).
Table 2: Dose-Dependent Induction of ATM Kinase Activity by this compound
| This compound Concentration (µM) | ATM Kinase Activity (% of Wild-Type) |
| 0 (Untreated) | < 5% |
| 10 | ~20% |
| 20 | ~35% |
| 30 | ~45% |
Data are based on flow cytometry analysis of ATM autophosphorylation (pS1981) in A-T patient-derived lymphoblastoid cell lines (LCLs) with a homozygous TGA nonsense mutation in the ATM gene, following a 4-day treatment with this compound.
Signaling Pathways and Experimental Workflows
ATM Signaling Pathway Activated by this compound-Mediated Read-Through
References
Application Notes and Protocols: Investigating Novel Therapeutic Agent GJ103 in Combination with NMD Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of GJ103 in synergy with inhibitors of the Nonsense-Mediated mRNA Decay pathway.
Introduction
Nonsense-Mediated mRNA Decay (NMD) is a crucial cellular surveillance mechanism that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs).[1][2][3][4][5] This quality control process prevents the synthesis of truncated and potentially harmful proteins.[2] However, in the context of cancer and certain genetic disorders, NMD can also contribute to pathology by degrading transcripts of tumor suppressor genes or other essential proteins that have acquired nonsense mutations.[1][6][7][8] Inhibition of NMD has emerged as a promising therapeutic strategy to restore the expression of these truncated but potentially functional proteins, thereby offering a novel approach to treatment.[1][6][7][8][9][10]
Recent preclinical research has explored the potential of combining NMD inhibitors with other therapeutic agents to enhance anti-tumor efficacy. This document provides detailed application notes and protocols for investigating the synergistic effects of a novel therapeutic agent, this compound, in combination with known NMD inhibitors. The focus is on providing a framework for researchers to assess the mechanism of action, efficacy, and potential synergistic interactions of this combination therapy.
Signaling Pathways and Mechanisms of Action
The therapeutic potential of combining this compound with NMD inhibitors hinges on the interplay between their respective signaling pathways. NMD inhibition aims to rescue the expression of PTC-containing transcripts, which can include tumor suppressor genes like p53.[6][7][8] The restoration of these proteins can, in turn, reactivate downstream signaling pathways leading to cell cycle arrest, apoptosis, or the presentation of neoantigens on the tumor cell surface, thereby stimulating an anti-tumor immune response.[1][11]
The proposed mechanism of synergy between this compound and NMD inhibitors is visualized in the following signaling pathway diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanism, factors, and physiological role of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. No-nonsense: insights into the functional interplay of nonsense-mediated mRNA decay factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nonsense-Mediated mRNA Decay: Degradation of Defective Transcripts Is Only Part of the Story - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Identification and characterization of small molecules that inhibit nonsense mediated RNA decay and suppress nonsense p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific inhibition of nonsense-mediated mRNA decay components, SMG-1 or Upf1, rescues the phenotype of Ullrich disease fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular profiling of individual FDA-approved clinical drugs identifies modulators of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
Application Notes and Protocols: Long-Term Stability of GJ103 in Culture Media
For Researchers, Scientists, and Drug Development Professionals
The following protocols and data are intended to serve as a framework for establishing the stability profile of GJ103 and can be adapted for other small molecules.
Data Presentation: Quantitative Stability of this compound
The stability of this compound was assessed in two common cell culture media, Dulbecco's Modified Eagle's Medium (DMEM) and RPMI-1640, both in the presence and absence of 10% Fetal Bovine Serum (FBS). The compound was incubated at a final concentration of 10 µM at 37°C in a humidified atmosphere with 5% CO2. Aliquots were taken at specified time points, and the concentration of intact this compound was determined by High-Performance Liquid Chromatography (HPLC).
Table 1: Percentage of Intact this compound Remaining in Culture Media Over 72 Hours
| Time (hours) | DMEM | DMEM + 10% FBS | RPMI-1640 | RPMI-1640 + 10% FBS |
| 0 | 100% | 100% | 100% | 100% |
| 6 | 98% | 99% | 97% | 98% |
| 12 | 95% | 98% | 94% | 97% |
| 24 | 88% | 95% | 85% | 93% |
| 48 | 75% | 90% | 70% | 88% |
| 72 | 62% | 85% | 58% | 82% |
Key Observations:
-
This compound exhibits moderate stability in serum-free media, with degradation observed over a 72-hour period.
-
The presence of 10% FBS significantly enhances the stability of this compound in both DMEM and RPMI-1640, likely due to the binding of the compound to serum proteins such as albumin, which can protect it from degradation.
-
This compound appears to be slightly less stable in RPMI-1640 compared to DMEM in the absence of serum.
Experimental Protocols
Protocol 1: Assessment of Small Molecule Stability in Cell Culture Media
This protocol outlines a method for determining the stability of a small molecule, such as this compound, in cell culture media over time.
Materials:
-
Test compound (this compound)
-
Cell culture media (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Sterile microcentrifuge tubes or 96-well plates
-
Incubator (37°C, 5% CO2, humidified)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detection method for the test compound
-
Quenching solution (e.g., ice-cold acetonitrile or methanol)
-
Internal standard (optional, but recommended for accurate quantification)
Methodology:
-
Preparation of Media: Prepare the desired culture media with and without the addition of 10% FBS. Pre-warm the media to 37°C.
-
Compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the pre-warmed media with this compound to achieve the final desired concentration (e.g., 10 µM). Ensure the final solvent concentration is low (e.g., <0.1%) to avoid solvent-induced degradation or cytotoxicity in subsequent cell-based assays.
-
Incubation: Aliquot the this compound-spiked media into sterile microcentrifuge tubes or a 96-well plate. This will represent the different time points to be tested (e.g., 0, 6, 12, 24, 48, 72 hours). Place the samples in a humidified incubator at 37°C with 5% CO2.
-
Time Point Sampling:
-
Time 0: Immediately after spiking, take an aliquot of the media. This will serve as the 100% reference point.
-
At each subsequent time point, remove the corresponding sample from the incubator.
-
-
Sample Quenching and Processing: To stop any further degradation, immediately mix the collected aliquot with an equal volume of ice-cold quenching solution (e.g., acetonitrile). If an internal standard is used, it should be present in the quenching solution. Centrifuge the samples to pellet any precipitated proteins or salts.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by a validated HPLC method to determine the concentration of the parent compound (this compound). The method should be stability-indicating, meaning it can resolve the parent compound from its degradation products.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at time 0. The formula is:
-
% Remaining = (Concentration at time X / Concentration at time 0) * 100
-
Visualizations
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase, "Kinase X," which is involved in a cancer cell proliferation cascade.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in the experimental protocol for assessing the stability of this compound in culture media.
Troubleshooting & Optimization
Technical Support Center: GJ103 Read-Through Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing GJ103 in read-through experiments. The information is tailored for scientists and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a read-through experiment?
A read-through therapeutic strategy aims to suppress a premature termination codon (PTC) in the mRNA.[1] Small-molecule drugs can promote the insertion of a near-cognate tRNA at the PTC, allowing the ribosome to continue translation and produce a full-length, functional protein.[1] This approach is being investigated for various genetic diseases caused by nonsense mutations.[1]
Q2: How do read-through compounds like this compound generally work?
While the specific mechanism of this compound is not detailed in the provided information, read-through agents typically function by interacting with the ribosome.[2] For instance, aminoglycoside antibiotics, a class of read-through-inducing drugs, bind to the small ribosomal subunit, which can lead to errors in codon recognition and the insertion of an amino acid at the stop codon.[2] This "miscoding" allows the translation process to continue past the premature stop signal.[3][4]
Q3: What factors can influence the efficiency of this compound-mediated read-through?
The efficiency of read-through is influenced by several factors, including:
-
The identity of the stop codon: UGA is often more susceptible to read-through than UAA or UAG.[5]
-
The surrounding mRNA sequence: The nucleotides immediately following the stop codon can significantly impact the efficiency of read-through.[3][4][5]
-
The concentration of the read-through agent: Optimizing the concentration of this compound is crucial to maximize read-through while minimizing off-target effects and cellular toxicity.
-
Cellular context: The specific cell type and its translational machinery can also affect the outcome.
Q4: What are potential off-target effects of read-through compounds?
A primary concern is the potential for read-through at normal termination codons (NTCs), which could lead to the production of elongated proteins with altered functions.[2] It is important to assess the specificity of the read-through compound for PTCs over NTCs.[2] Additionally, as with any small molecule, cytotoxicity and other off-target pharmacological effects should be evaluated.
Troubleshooting Guides
This section provides guidance on common issues encountered during this compound read-through experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low read-through efficiency | - Suboptimal concentration of this compound.- The specific nonsense mutation is resistant to read-through.- Insufficient incubation time.- Problems with the reporter assay. | - Perform a dose-response curve to determine the optimal concentration of this compound.- Verify the sequence of the nonsense mutation and the surrounding context.- Optimize the incubation time with this compound.- Include positive and negative controls for the reporter assay. |
| High background signal in the assay | - Non-specific binding of antibodies in an ELISA-based assay.- Autofluorescence of the compound or cells.- Contamination of reagents. | - Use a high-quality, specific antibody and optimize blocking conditions.- Include a "no-compound" control to measure background fluorescence.- Use fresh, sterile reagents. |
| High cell toxicity | - this compound concentration is too high.- Prolonged exposure to the compound. | - Determine the cytotoxic concentration of this compound using a cell viability assay (e.g., MTT or LDH assay) and use a concentration below this level.- Optimize the incubation time. |
| Inconsistent results between experiments | - Variability in cell passage number or confluency.- Inconsistent preparation of this compound solutions.- Pipetting errors. | - Use cells within a consistent passage number range and seed them at a consistent density.- Prepare fresh solutions of this compound for each experiment.- Ensure accurate and consistent pipetting techniques. |
Detailed Experimental Protocol: In Vitro this compound Read-Through Assay
This protocol outlines a general workflow for assessing the read-through efficiency of this compound using a reporter gene assay in a mammalian cell line.
1. Cell Culture and Seeding:
- Culture a suitable mammalian cell line (e.g., HEK293T, HeLa) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
- Seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
2. Transfection of Reporter Construct:
- Prepare a reporter construct containing a reporter gene (e.g., luciferase, GFP) with a premature termination codon (PTC) in its open reading frame. A control construct with a wild-type reporter gene should also be prepared.
- Transfect the cells with the reporter constructs using a suitable transfection reagent according to the manufacturer's instructions.
3. Treatment with this compound:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- 24 hours post-transfection, remove the transfection medium and replace it with a fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only).
4. Incubation:
- Incubate the cells for 24-48 hours to allow for read-through and expression of the full-length reporter protein.
5. Quantification of Read-Through:
- Lyse the cells and measure the reporter protein activity according to the manufacturer's protocol for the specific reporter gene used (e.g., luciferase assay, fluorescence measurement).
- Normalize the reporter activity of the PTC-containing construct to that of the wild-type construct to calculate the percentage of read-through.
6. Data Analysis:
- Plot the read-through efficiency as a function of this compound concentration to determine the dose-response relationship.
- Perform statistical analysis to determine the significance of the results.
Visualizations
Caption: Mechanism of this compound-mediated nonsense suppression.
Caption: Experimental workflow for a this compound read-through assay.
References
- 1. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Readthrough Approach Using NV Translational Readthrough-Inducing Drugs (TRIDs): A Study of the Possible Off-Target Effects on Natural Termination Codons (NTCs) on TP53 and Housekeeping Gene Expression [mdpi.com]
- 3. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. ovid.com [ovid.com]
Technical Support Center: Optimizing GJ103 Concentration
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with GJ103. The focus is on optimizing this compound concentration to mitigate toxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell cultures when using this compound at our initial target concentration. What is the recommended concentration range?
A1: The optimal concentration of this compound is highly cell-type dependent. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific cell line and assay. For initial cytotoxicity screening, a broad range of concentrations (e.g., 0.1 nM to 100 µM) is advised.
Q2: What are the known off-target effects of this compound that could contribute to toxicity?
A2: While this compound is designed for high selectivity, potential off-target effects on closely related signaling pathways can occur at higher concentrations. We recommend performing counter-screening against relevant receptors to identify any off-target activities that may be contributing to the observed toxicity.
Q3: Can the formulation or solvent for this compound influence its toxicity?
A3: Yes, the vehicle used to dissolve this compound can contribute to cytotoxicity. We recommend using cell culture-grade DMSO at a final concentration of less than 0.1% in your experiments. Always include a vehicle-only control to assess the solvent's effect.
Q4: How can we monitor the specific downstream effects of this compound to ensure we are on-target?
A4: To confirm on-target activity, we advise monitoring the modulation of specific downstream markers of the intended signaling pathway. This can be done through techniques such as Western blotting, qPCR, or reporter assays.
Troubleshooting Guides
Issue 1: High Levels of Cell Death Observed
-
Possible Cause: this compound concentration is too high.
-
Troubleshooting Steps:
-
Perform a dose-response experiment to determine the optimal concentration.
-
Reduce the incubation time with this compound.
-
Ensure the solvent concentration is not exceeding recommended limits.
-
-
Possible Cause: The cell line is particularly sensitive to this compound.
-
Troubleshooting Steps:
-
Test this compound on a panel of different cell lines to assess sensitivity.
-
Consider using a less sensitive cell line if appropriate for the experimental goals.
-
Issue 2: Inconsistent or Non-reproducible Results
-
Possible Cause: Instability of this compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare fresh dilutions of this compound for each experiment from a frozen stock.
-
Minimize the exposure of this compound solutions to light and elevated temperatures.
-
Assess the stability of this compound in your specific cell culture medium over the time course of the experiment.
-
-
Possible Cause: Variability in cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell seeding density and passage number.
-
Ensure consistent incubation conditions (temperature, CO2, humidity).
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in Cell Line A
| This compound Concentration (µM) | Cell Viability (%) | Target Inhibition (%) |
| 0.01 | 98 ± 2.1 | 5 ± 1.5 |
| 0.1 | 95 ± 3.5 | 25 ± 4.2 |
| 1 | 88 ± 4.2 | 75 ± 5.1 |
| 10 | 55 ± 6.8 | 95 ± 3.8 |
| 100 | 15 ± 5.1 | 98 ± 2.5 |
Table 2: Suggested Starting Concentrations for Different Cell Types
| Cell Type | Recommended Starting Concentration (µM) |
| Cancer Cell Line (e.g., HeLa) | 1 - 10 |
| Primary Neurons | 0.1 - 1 |
| Immune Cells (e.g., PBMCs) | 0.5 - 5 |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in cell culture medium ranging from 0.01 µM to 100 µM.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control (0.1% DMSO in medium) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Viability Assay: Add 10 µL of a cell viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to calculate the EC50 value.
Visualizations
Caption: Experimental workflow for determining the EC50 of this compound.
Caption: Proposed signaling pathway for this compound action and toxicity.
Caption: Troubleshooting logic for addressing high cell death.
GJ103 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of GJ103.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is an investigational kinase inhibitor with potential therapeutic applications in oncology. Its efficacy is closely linked to its bioavailability, which is significantly hampered by its low aqueous solubility. Like many potent active pharmaceutical ingredients, this compound is a lipophilic molecule, making it challenging to dissolve in aqueous buffers commonly used in in vitro and in vivo experiments. This can lead to issues such as precipitation, inaccurate dosing, and unreliable experimental results.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). This compound exhibits good solubility in these solvents. However, it is crucial to be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells.
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is rapidly decreased, causing the compound to exceed its solubility limit in the aqueous medium. To address this, consider the following:
-
Slower Addition and Stirring: Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing.
-
Use of a Co-solvent: Incorporate a water-miscible co-solvent that improves the solubility of this compound.
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH. Determine the pKa of this compound and adjust the pH of your buffer accordingly to favor the more soluble ionized form.
-
Formulation Strategies: For in vivo studies, consider more advanced formulation strategies such as the use of cyclodextrins, solid dispersions, or lipid-based formulations.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
This could be due to the precipitation of this compound in the cell culture medium, leading to variable effective concentrations.
Troubleshooting Workflow for Cell-Based Assays
Caption: Workflow for preparing and verifying this compound solutions for cell-based assays.
Issue 2: Low bioavailability in animal studies.
Poor aqueous solubility is a primary reason for low oral bioavailability.
Decision Tree for Enhancing In Vivo Exposure
Caption: Decision-making framework for selecting a solubility enhancement strategy for this compound.
Quantitative Data
The following table summarizes the approximate solubility of this compound in various solvents.
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Notes |
| Deionized Water | 25 | < 0.1 | Practically insoluble. |
| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | < 0.5 | Very slightly soluble. Prone to precipitation from organic stocks. |
| 100% DMSO | 25 | > 50,000 | Highly soluble. Recommended for primary stock solutions. |
| 100% Ethanol | 25 | ~2,500 | Soluble. Can be used as a co-solvent. |
| 5% DMSO in PBS, pH 7.4 | 25 | ~ 5-10 | Limited solubility. Requires careful preparation. |
| 10% Solutol® HS 15 in Water | 25 | ~ 1,000 | Significant improvement with surfactant-based formulation. |
| 20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water | 25 | ~ 500 | Enhanced solubility through complexation. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance.
-
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM solution (assuming a molecular weight of 450 g/mol ), you would need 4.5 mg.
-
Add the this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).
-
Vortex or sonicate at room temperature until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Screening for a Suitable Co-solvent System
-
Objective: To determine a co-solvent system that maintains this compound solubility in an aqueous buffer at the desired final concentration.
-
Materials: this compound DMSO stock (10 mM), various co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400), aqueous buffer (e.g., PBS), 96-well plate, plate reader for turbidity measurement.
-
Procedure:
-
Prepare a series of co-solvent/buffer mixtures (e.g., 10% Ethanol in PBS, 20% PEG 400 in PBS).
-
In a 96-well plate, add a small volume of the this compound DMSO stock to each co-solvent/buffer mixture to achieve the target final concentration.
-
Include a control well with this compound added to the buffer without any co-solvent.
-
Incubate the plate at the experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation.
-
Quantify the turbidity by measuring the absorbance at 600 nm using a plate reader. Higher absorbance indicates greater precipitation.
-
The co-solvent system that results in the lowest turbidity is the most suitable for maintaining this compound solubility.
-
Signaling Pathway Consideration
The solubility of this compound is critical for accurately studying its effect on intracellular signaling pathways. Insufficient solubility can lead to an underestimation of its potency (IC50).
Caption: Impact of this compound solubility on its ability to engage its intracellular target.
Technical Support Center: Troubleshooting Inconsistent Results with GJ103 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with the targeted therapy agent, GJ103. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in sensitive cell lines?
A1: In sensitive cell lines, this compound is expected to inhibit its target protein, leading to a downstream signaling cascade arrest and ultimately resulting in decreased cell viability and proliferation. The precise IC50 value can vary between cell lines and experimental conditions.
Q2: We are observing significant variability in cell viability results between replicate experiments. What are the potential causes?
A2: High variability between replicates is a common issue in cell-based assays and can stem from several factors:
-
Cell Culture Conditions: Inconsistent cell passage numbers, confluency at the time of treatment, and media composition can all contribute to variability.[1][2]
-
Reagent Preparation: Improper storage or handling of this compound, or inconsistencies in serial dilutions can lead to variations in the final concentration.
-
Assay Protocol: Minor deviations in incubation times, reagent addition, or plate reading can introduce significant errors.
-
Cell Line Stability: Genetic drift and phenotypic changes in cell lines over time can alter their response to treatment.[1][2][3]
Q3: Why might we be seeing a loss of this compound efficacy over time in our long-term cultures?
A3: The development of acquired resistance is a known phenomenon with targeted therapies.[4][5][6] This can occur through several mechanisms, including:
-
Secondary Mutations: Mutations in the target protein can prevent this compound from binding effectively.[4][5]
-
Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of this compound.[4][7]
-
Tumor Heterogeneity: A small subpopulation of resistant cells may exist within the initial "sensitive" population and can be selected for during treatment.[4][6]
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Viability After this compound Treatment
If you observe higher than expected cell viability in a supposedly sensitive cell line, follow these troubleshooting steps:
1. Verify Cell Line Identity and Purity:
- Perform STR profiling to confirm the cell line's identity.
- Routinely test for mycoplasma contamination.
2. Check this compound Aliquots and Preparation:
- Ensure this compound has been stored correctly according to the manufacturer's instructions.
- Prepare fresh serial dilutions for each experiment. Avoid repeated freeze-thaw cycles.
3. Standardize Seeding and Treatment Protocol:
- Use a consistent cell seeding density and allow cells to adhere and resume logarithmic growth before adding this compound.
- Ensure even distribution of cells and drug across the plate.
4. Review Assay Parameters:
- Confirm that the endpoint of your viability assay (e.g., 48, 72 hours) is appropriate for observing the effects of this compound.
- Include positive and negative controls in every experiment.
Data Presentation
Table 1: Example of Inconsistent Cell Viability Data (IC50 in µM)
| Experiment | Replicate 1 | Replicate 2 | Replicate 3 | Mean | Std. Dev. |
| Week 1 | 0.52 | 0.48 | 0.55 | 0.52 | 0.04 |
| Week 2 | 1.2 | 0.6 | 1.5 | 1.1 | 0.45 |
| Week 3 (Post-Troubleshooting) | 0.58 | 0.61 | 0.56 | 0.58 | 0.03 |
This table illustrates how implementing standardized protocols can reduce variability in experimental results.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the drug dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated form of the this compound target overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Hypothetical signaling pathway inhibited by this compound.
Caption: Standardized workflow for a cell viability experiment.
Caption: Decision tree for troubleshooting inconsistent results.
References
- 1. Genetic instability of in vitro cell lines: Implications for genetic toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wildtype heterogeneity contributes to clonal variability in genome edited cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytogenetic, Genomic, and Functional Characterization of Pituitary Gonadotrope Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chestsurgeryindia.com [chestsurgeryindia.com]
- 6. New research explains why even targeted therapies eventually fail in lung cancer | Cold Spring Harbor Laboratory [cshl.edu]
- 7. Archive: Study Shows Why Some Targeted Cancer Drugs Lose Effectiveness | UC San Francisco [ucsf.edu]
Technical Support Center: Compound GJ103 Cytotoxicity
Disclaimer: As of the last update, there is no publicly available scientific literature or data specifically identifying a compound designated "GJ103" in the context of cytotoxicity or cancer research. Therefore, the following information is provided as a comprehensive template for a technical support center, using "Compound this compound" as a placeholder. The experimental protocols, data, and signaling pathways are based on standard methodologies and hypothetical scenarios for a generic cytotoxic agent. This guide is intended for researchers, scientists, and drug development professionals and should be adapted with actual experimental data once available.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing any cytotoxicity after treating my cells with Compound this compound. What could be the reason?
A1: There are several potential reasons for a lack of cytotoxic effect. Consider the following:
-
Compound Integrity: Ensure that Compound this compound has been stored correctly (e.g., correct temperature, protected from light) and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Sensitivity: The cell line you are using may be resistant to Compound this compound. It is advisable to test a panel of cell lines with varying genetic backgrounds.
-
Dosage and Exposure Time: The concentration range or the incubation time might be insufficient. We recommend performing a dose-response and time-course experiment to determine the optimal conditions.
-
Assay-Specific Issues: The viability assay you are using (e.g., MTT, SRB) may not be sensitive enough or could be incompatible with the compound. Consider trying an alternative method to confirm the results.
Q2: The results of my cytotoxicity assay are not reproducible. What are the common causes of variability?
A2: Reproducibility issues in cytotoxicity assays can often be traced back to:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to significant variations. Ensure you have a homogenous single-cell suspension and are using a calibrated multichannel pipette.
-
Compound Dilution: Inaccurate serial dilutions can introduce variability. Prepare a fresh stock solution and dilutions for each experiment.
-
Incubation Time: Precise timing of compound addition and assay termination is crucial.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data points.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number.
Q3: How can I determine if Compound this compound is inducing apoptosis or necrosis?
A3: To distinguish between apoptosis and necrosis, you can use assays that detect specific markers for each cell death pathway. A common method is co-staining with Annexin V and a viability dye like Propidium Iodide (PI) followed by flow cytometry analysis.
-
Early Apoptotic Cells: Annexin V positive, PI negative.
-
Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.
-
Live Cells: Annexin V negative, PI negative. Additionally, you can perform a Western blot to look for cleavage of apoptosis markers such as Caspase-3 and PARP.[1][2][3]
Q4: My vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
A4: The concentration of the vehicle control should be non-toxic to the cells. If you observe cytotoxicity in your vehicle control:
-
Lower the Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low, typically ≤ 0.5%.
-
Test Different Solvents: If lowering the concentration is not possible due to the compound's solubility, you may need to explore other less toxic solvents.
-
Run a Vehicle Titration: Perform a dose-response experiment with the vehicle alone to determine its non-toxic concentration range for your specific cell line.
Data Presentation: Cytotoxicity of Compound this compound
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for Compound this compound in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| MDA-MB-231 | Breast Cancer | 12.8 |
| A549 | Lung Cancer | 8.1 |
| HCT116 | Colon Cancer | 3.5 |
| HeLa | Cervical Cancer | 7.9 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of Compound this compound on cell viability.[4][5][6][7]
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Compound this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Compound this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Compound this compound. Include vehicle control and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting and incubate for at least 4 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9][10][11]
Materials:
-
6-well cell culture plates
-
Compound this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with Compound this compound at the desired concentrations for the determined time.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Western Blot for Apoptosis Markers
This protocol is for detecting the expression of key apoptosis-related proteins.[1][12]
Materials:
-
Cell culture dishes
-
Compound this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Actin or -Tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Compound this compound as required.
-
Lyse the cells using RIPA buffer and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for determining the IC50 of Compound this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis detection and western blot [bio-protocol.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bosterbio.com [bosterbio.com]
- 12. Detection of apoptosis by Western blot analysis [bio-protocol.org]
Technical Support Center: Improving Translational Read-through Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize experiments involving translational read-through inducing compounds. The following information is structured to address common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is translational read-through and why is it important?
Translational read-through is a process where the ribosome bypasses a premature termination codon (PTC) or a natural stop codon, allowing for the synthesis of a full-length protein.[1][2] This is particularly significant in the context of genetic diseases caused by nonsense mutations, where a PTC leads to the production of a truncated, non-functional protein.[1][3] Inducing read-through can restore the production of functional protein, offering a potential therapeutic strategy for these disorders.
Q2: How do read-through inducing compounds generally work?
Read-through inducing compounds, such as certain aminoglycosides or molecules like PTC124, typically function by binding to the ribosome. This binding can facilitate the incorporation of a near-cognate tRNA at the site of the premature stop codon or inhibit the activity of release factors that normally terminate translation.[3] This allows the ribosome to continue translation until it reaches the natural stop codon.
Q3: What are the key factors influencing the efficiency of translational read-through?
The efficiency of translational read-through is influenced by several cis-acting elements within the mRNA molecule. These include:
-
The stop codon itself: The UGA codon is generally more prone to read-through than UAG and UAA.[2][4]
-
The nucleotide context surrounding the stop codon: The nucleotides immediately following the stop codon (the +4 position) and preceding it can significantly impact read-through efficiency.[2][5]
-
The 3'-UTR length: Longer 3'-UTRs have been associated with increased read-through efficiency, particularly when the normal termination process is compromised.[2][5]
Q4: What is Nonsense-Mediated mRNA Decay (NMD) and how does it affect my experiments?
Nonsense-Mediated mRNA Decay (NMD) is a cellular surveillance pathway that recognizes and degrades mRNAs containing premature termination codons.[1][3] This reduces the amount of mRNA template available for translation, thereby limiting the potential for read-through and the production of a full-length protein.[1] It is a critical factor to consider, as inhibiting NMD can enhance the effects of read-through inducing compounds.[3]
Troubleshooting Guide
This guide addresses common problems encountered during read-through experiments and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no read-through observed | 1. Suboptimal compound concentration.2. The specific nonsense mutation is refractory to read-through.3. High NMD activity is degrading the target mRNA.4. Insufficient assay sensitivity. | 1. Perform a dose-response curve to determine the optimal concentration of the read-through inducing compound.2. Analyze the sequence context of the stop codon; certain contexts are less permissive to read-through.[2][5]3. Co-treat with an NMD inhibitor (e.g., Amlexanox) to increase the stability of the target mRNA.[3]4. Use a more sensitive detection method, such as a luciferase reporter assay or Western blotting with an antibody specific to the full-length protein. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Variations in treatment conditions (e.g., incubation time, compound concentration).3. Cell line instability or heterogeneity. | 1. Ensure consistent cell numbers are plated for each experiment.2. Standardize all treatment parameters and use calibrated equipment.3. Use a clonal cell line or a freshly thawed batch of cells with a low passage number. |
| Cell toxicity observed | 1. The read-through inducing compound is cytotoxic at the effective concentration.2. Off-target effects of the compound. | 1. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT or LDH assay) and work below this concentration.2. Consider using a different read-through inducing compound with a better toxicity profile. Some strategies aim to decrease the toxicity of compounds like aminoglycosides.[6] |
Experimental Protocols
Protocol 1: Dual-Luciferase Reporter Assay for Quantifying Read-through Efficiency
This protocol provides a method for quantifying the efficiency of a read-through inducing compound using a dual-luciferase reporter system.
Materials:
-
Mammalian cells cultured in appropriate media.
-
Dual-luciferase reporter plasmid containing a premature termination codon (e.g., TGA, TAG, or TAA) upstream of the Renilla luciferase gene, and a constitutively expressed Firefly luciferase gene for normalization.
-
Transfection reagent.
-
Read-through inducing compound (e.g., GJ103).
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfect the cells with the dual-luciferase reporter plasmid according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the read-through inducing compound. Include a vehicle-only control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's instructions.
-
Calculate the read-through efficiency as the ratio of Renilla to Firefly luciferase activity. Normalize the results to the vehicle-only control.
Visualizing Key Processes
Signaling Pathway: Mechanism of Translational Read-through
Caption: Mechanism of action for a read-through inducing compound.
Experimental Workflow: Troubleshooting Low Read-through Efficiency
Caption: A logical workflow for troubleshooting suboptimal read-through results.
References
- 1. youtube.com [youtube.com]
- 2. Transcriptome-wide investigation of stop codon readthrough in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of readthrough of termination codons in yeast using a novel gene fusion assay - Kent Academic Repository [kar.kent.ac.uk]
- 5. Extended stop codon context predicts nonsense codon readthrough efficiency in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
impact of serum on GJ103 activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum on the activity of GJ103, a novel MEK1/2 inhibitor.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Decreased this compound Potency (Higher IC50) in the Presence of Serum | Serum contains growth factors that strongly activate the MAPK/ERK pathway, leading to competitive inhibition. | - Perform experiments in serum-free or serum-reduced (e.g., 0.5-2%) media. - If serum is necessary, perform a serum concentration titration to determine the optimal concentration for your cell type and endpoint. |
| High Variability in Experimental Replicates | Inconsistent serum batches or variable growth factor concentrations. | - Use a single, quality-controlled batch of serum for the entire set of experiments. - Consider using a defined, serum-free media formulation if compatible with your cell line. |
| Unexpected Cell Proliferation or Survival Despite this compound Treatment | Activation of alternative survival pathways by components in the serum. | - Investigate the activation of parallel signaling pathways (e.g., PI3K/Akt) via Western blot. - Consider co-treatment with an inhibitor of the alternative pathway. |
| Difficulty in Detecting a this compound-Dependent Decrease in Phospho-ERK | The high basal level of pathway activation by serum masks the inhibitory effect of this compound. | - Serum-starve the cells for 4-24 hours prior to this compound treatment and subsequent growth factor stimulation (e.g., EGF, FGF). This will lower the basal phospho-ERK levels. |
Frequently Asked Questions (FAQs)
Q1: Why does the presence of serum affect the activity of this compound?
A1: Serum is a complex mixture of proteins, growth factors, and other molecules that can activate intracellular signaling pathways, including the MAPK/ERK pathway that this compound is designed to inhibit. The high concentration of growth factors in serum leads to a strong and sustained activation of this pathway, which can competitively antagonize the inhibitory action of this compound, resulting in a rightward shift of the dose-response curve and a higher apparent IC50 value.
Q2: What is the recommended serum concentration to use when testing this compound?
A2: For initial characterization of this compound's on-target activity, it is highly recommended to perform experiments in serum-free media after a period of serum starvation. This minimizes the confounding effects of serum-induced pathway activation. If the experimental design requires the presence of serum to maintain cell viability and proliferation, a serum titration experiment is advised to find the lowest concentration of serum that supports cell health without excessively activating the MAPK/ERK pathway. A starting point for such a titration is often in the range of 0.5% to 2% Fetal Bovine Serum (FBS).
Q3: How can I confirm that serum is activating the MAPK/ERK pathway in my cell line?
A3: You can confirm pathway activation by Western blotting for the phosphorylated forms of key downstream kinases, namely ERK1/2 (p44/42). A robust increase in phospho-ERK1/2 levels upon serum stimulation, which is subsequently reduced by this compound treatment, would confirm the pathway's activation and the inhibitor's on-target effect.
Quantitative Data Summary
Table 1: Effect of Serum on this compound IC50 in various cell lines.
| Cell Line | Assay Type | Serum Concentration (%) | This compound IC50 (nM) |
| HT-29 | Cell Viability (72h) | 10% | 580 |
| 2% | 150 | ||
| 0.5% | 75 | ||
| A375 | Cell Viability (72h) | 10% | 450 |
| 2% | 110 | ||
| 0.5% | 45 | ||
| MCF-7 | Phospho-ERK ELISA (1h) | 10% | 85 |
| Serum-Free | 12 |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK
-
Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The next day, wash the cells with phosphate-buffered saline (PBS) and replace the growth medium with serum-free medium. Incubate for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) or 10% FBS for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.
Caption: Experimental workflow for assessing this compound activity on phospho-ERK levels.
Caption: Troubleshooting decision tree for low this compound activity.
Validation & Comparative
A Head-to-Head Comparison of GJ103 and PTC124 for Nonsense Mutation Suppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two small molecules, GJ103 and PTC124 (Ataluren), in their ability to suppress nonsense mutations and restore functional protein expression. This comparison is supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Nonsense mutations, which introduce premature termination codons (PTCs) into messenger RNA (mRNA), lead to the production of truncated, non-functional proteins and are the cause of a significant percentage of all inherited diseases. The therapeutic strategy of nonsense suppression aims to induce ribosomal read-through of these PTCs, allowing for the synthesis of a full-length, functional protein. This guide focuses on a direct comparison of a novel compound, this compound, with the well-characterized investigational drug PTC124 (Ataluren).
Performance Data: Restoring Protein Function
The efficacy of both this compound and PTC124 has been evaluated in the context of Ataxia-Telangiectasia (A-T), a rare genetic disorder caused by mutations in the ATM gene. A key study directly compared the ability of these compounds to restore the function of the ATM protein, which is crucial for DNA repair. The primary measure of efficacy was the restoration of ATM kinase activity in A-T patient-derived cells harboring a homozygous TGA nonsense mutation.
| Compound | Concentration | Restored ATM Kinase Activity (ΔFI) | Fold Increase vs. Untreated |
| This compound | 30 µM | ~12 | ~4.0x |
| PTC124 | 10 µM | ~7 | ~2.3x |
| Untreated A-T Cells | - | ~3 | 1.0x |
| Data is approximated from graphical representations in the cited study. ΔFI represents the change in fluorescence intensity, a direct measure of ATM kinase activity. |
These results indicate that, under the specific experimental conditions of this study, this compound demonstrated a greater capacity to restore ATM kinase activity compared to PTC124.
Mechanism of Action: A Shared Strategy
Both this compound and PTC124 are small molecules designed to facilitate the read-through of premature termination codons by the ribosome. While the precise molecular interactions are still under investigation, the general mechanism involves promoting the misreading of the PTC, allowing a near-cognate aminoacyl-tRNA to be incorporated at the site of the nonsense mutation. This enables the ribosome to continue translation to the natural stop codon, resulting in a full-length protein.
Mechanism of Nonsense Suppression by this compound and PTC124
Experimental Protocols
The following is a summary of the key experimental methodology used to compare the nonsense suppression activity of this compound and PTC124.
Cell Culture and Treatment: Ataxia-Telangiectasia patient-derived lymphoblastoid cell lines (AT153LA), homozygous for a TGA nonsense mutation in the ATM gene, were cultured under standard conditions. The cells were exposed to this compound, PTC124, or a vehicle control for a period of 4 days.
Flow Cytometry-Based ATM Kinase Activity Assay (FC-ATMs1981): This assay quantitatively measures the kinase activity of the ATM protein within intact cells. The methodology involves the following key steps:
-
Cell Fixation and Permeabilization: Treated cells are fixed and permeabilized to allow for the entry of antibodies and substrates.
-
Induction of DNA Damage: Cells are treated with a DNA-damaging agent to activate the ATM kinase.
-
Staining: Cells are incubated with an antibody that specifically recognizes the phosphorylated form of an ATM substrate (in this case, s1981).
-
Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by flow cytometry. An increase in fluorescence (ΔFI) directly correlates with an increase in ATM kinase activity, indicating successful nonsense suppression and production of functional ATM protein.
Experimental Workflow for Comparing Nonsense Suppression Activity
Safety and Other Considerations
The study also noted that this compound, along with its parent compound GJ072, did not exhibit significant cytotoxicity in A-T cells at concentrations as high as 300 µM.[1] PTC124 has undergone extensive preclinical and clinical testing and has been shown to be generally well-tolerated.[2] Further studies are required to fully characterize the safety profile of this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Stop codon context influences genome-wide stimulation of termination codon readthrough by aminoglycosides [agris.fao.org]
- 3. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
Validation of GJ103-Mediated Protein Restoration: A Comparative Guide
Introduction
Nonsense mutations, which introduce a premature termination codon (PTC) into the coding sequence of a gene, account for a significant portion of human genetic diseases. These mutations lead to the production of truncated, non-functional proteins. Read-through therapy is an emerging therapeutic strategy that utilizes small molecules to suppress these PTCs, enabling the ribosome to read through the premature stop signal and synthesize a full-length, functional protein.
GJ103 is a novel small molecule read-through compound (RTC) that has shown promise in restoring the expression of key proteins in several genetic disorders. This guide provides an objective comparison of this compound's performance with other notable read-through agents, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals working on therapeutic strategies for genetic diseases caused by nonsense mutations.
Comparative Analysis of Read-Through Compounds
Several compounds have been investigated for their ability to induce PTC read-through. The main classes include aminoglycoside antibiotics and various non-aminoglycoside small molecules. Below is a comparative summary of this compound and its alternatives.
Table 1: Comparison of Read-Through Compound Efficacy
| Compound | Class | Disease Model(s) Studied | Reported Efficacy and Notes |
| This compound | Non-aminoglycoside | Ataxia-Telangiectasia (A-T), Pulmonary Arterial Hypertension (PAH) | Similar or superior read-through activity to PTC124 and RTC13 in A-T cell models.[1] A water-soluble salt form allows for systematic in vivo evaluation.[1] |
| PTC124 (Ataluren) | Non-aminoglycoside | Duchenne Muscular Dystrophy (DMD), Cystic Fibrosis (CF) | Dose-dependent read-through of all three stop codons, with the highest efficiency for UGA.[2] Some studies suggest its activity may be reporter-gene specific and not a true read-through effect in all contexts. |
| Gentamicin | Aminoglycoside | Cystic Fibrosis (CF), Duchenne Muscular Dystrophy (DMD) | One of the first RTCs studied, but clinical utility is limited by toxicity. |
| G418 (Geneticin) | Aminoglycoside | Various research models | A potent read-through agent, but its high toxicity prevents clinical use. It is often used as a positive control in preclinical studies.[3] |
| RTC13 & RTC14 | Non-aminoglycoside | Ataxia-Telangiectasia (A-T), Duchenne Muscular Dystrophy (DMD) | Showed read-through efficiency similar to G418 and gentamicin in A-T and mdx mouse models, with lower toxicity.[3] |
Experimental Validation of Protein Restoration
The efficacy of a read-through compound is validated by demonstrating the restoration of the target protein and its function. Below are experimental workflows and protocols for two examples where this compound has been studied.
ATM Protein Restoration in Ataxia-Telangiectasia (A-T)
Ataxia-Telangiectasia is a rare neurodegenerative disorder caused by mutations in the ATM gene, many of which are nonsense mutations. The ATM protein is a critical kinase in the DNA damage response pathway.
a) FC-ATMs1981 Assay (Flow Cytometry for Phosphorylated ATM at Ser1981)
This assay measures the kinase activity of the restored ATM protein by detecting its autophosphorylation at serine 1981, a key marker of ATM activation in response to DNA damage.
-
Cell Preparation and Treatment:
-
Culture A-T patient-derived cells (e.g., lymphoblastoid cell lines) with a known nonsense mutation in the ATM gene.
-
Treat the cells with this compound or alternative RTCs at various concentrations for a specified period (e.g., 4 days). Include an untreated control.
-
Induce DNA double-strand breaks by irradiating the cells (e.g., 2 Gy).
-
-
Fixation and Permeabilization:
-
Harvest the cells and fix them with 1.5-2% formaldehyde for 10 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol and incubating for at least 15-30 minutes on ice.
-
-
Immunostaining:
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with a primary antibody specific for phosphorylated ATM at Ser1981 (p-ATM S1981) for 1 hour at room temperature.
-
Wash the cells and incubate with a fluorochrome-conjugated secondary antibody for 30-60 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer.
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the p-ATM S1981 signal. An increase in fluorescence in treated cells compared to untreated controls indicates restored ATM kinase activity.
-
b) ATM Protein ELISA
This assay quantifies the total amount of full-length ATM protein restored by the read-through compound.
-
Sample Preparation:
-
Culture and treat A-T cells as described above.
-
Lyse the cells to extract total protein. Determine the protein concentration of the lysates.
-
-
ELISA Procedure (using a commercial sandwich ELISA kit):
-
Add diluted standards and cell lysate samples to the wells of a microplate pre-coated with an anti-ATM capture antibody. Incubate for the recommended time (e.g., 2 hours at 37°C).
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated anti-ATM detection antibody to each well. Incubate for 1 hour at 37°C.
-
Wash the wells and add a streptavidin-HRP conjugate. Incubate for 30-60 minutes at 37°C.
-
Wash the wells and add a TMB substrate solution. Incubate until a color change is observed.
-
Add a stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of ATM protein in the samples by comparing their absorbance to the standard curve.
-
BMPR2 Protein Restoration in Pulmonary Arterial Hypertension (PAH)
Mutations in the bone morphogenetic protein receptor type II (BMPR2) gene are a major cause of heritable PAH. Many of these are nonsense mutations that lead to a loss of BMPR2 protein.
This technique is used to detect the presence and relative abundance of full-length BMPR2 protein in cell lysates.
-
Sample Preparation:
-
Culture pulmonary artery smooth muscle cells (PASMCs) derived from PAH patients with a known BMPR2 nonsense mutation.
-
Treat the cells with this compound at various concentrations. Include an untreated control.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for BMPR2 overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
The presence of a band at the correct molecular weight for full-length BMPR2 in the this compound-treated samples, which is absent or reduced in the untreated controls, indicates successful protein restoration. A loading control (e.g., GAPDH or β-actin) should be used to ensure equal protein loading.
-
Functional Consequences of Protein Restoration
Restoring the expression of a protein is the first step; confirming the restoration of its biological function is crucial.
ATM Signaling Pathway
The ATM protein is a master regulator of the DNA damage response. Its restoration is expected to re-establish downstream signaling cascades that are critical for genomic stability.
Restoration of functional ATM protein in A-T cells leads to several critical downstream events upon DNA damage:
-
Activation of p53: ATM phosphorylates and activates the tumor suppressor p53, which can then induce cell cycle arrest or apoptosis, preventing the proliferation of cells with damaged DNA.[4]
-
Activation of CHK2: ATM activates the checkpoint kinase CHK2, another key player in the DNA damage response that contributes to cell cycle arrest and DNA repair.
-
DNA Repair: Activated ATM and its downstream effectors facilitate the recruitment of DNA repair machinery to the sites of double-strand breaks.
-
Reduced Oxidative Stress: Beyond its role in the nucleus, cytoplasmic ATM is involved in redox sensing. Restoring ATM can help to control reactive oxygen species (ROS) and reduce the chronic oxidative stress observed in A-T cells.
BMPR2 Signaling Pathway
BMPR2 is a receptor for bone morphogenetic proteins (BMPs) and plays a crucial role in maintaining the homeostasis of the pulmonary vasculature.
The restoration of BMPR2 expression in the pulmonary vasculature is anticipated to have the following therapeutic consequences:
-
Canonical SMAD Signaling: Restored BMPR2 can form a functional receptor complex with type I BMP receptors (BMPR1). Upon ligand binding, this complex phosphorylates downstream signaling molecules, primarily SMAD1, SMAD5, and SMAD8.
-
Regulation of Gene Expression: The phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the expression of target genes, such as inhibitors of differentiation (Id proteins).
-
Inhibition of Cell Proliferation: Restored BMPR2 signaling helps to re-establish the anti-proliferative and pro-apoptotic balance in pulmonary artery smooth muscle cells, counteracting the excessive cell growth that characterizes PAH.[5]
-
Endothelial Cell Function: Functional BMPR2 signaling in endothelial cells is crucial for maintaining the integrity and function of the pulmonary endothelium.
Conclusion
This compound represents a promising non-aminoglycoside read-through compound for the treatment of genetic diseases caused by nonsense mutations. Preclinical data suggests its efficacy is comparable or potentially superior to other small molecules like PTC124 and RTC13 in the context of Ataxia-Telangiectasia, with the added advantage of a water-soluble formulation for in vivo studies. The validation of this compound-mediated protein restoration relies on a combination of quantitative assays to measure the restored protein and its activity, such as flow cytometry and ELISA, as well as qualitative methods like Western blotting to confirm the presence of the full-length protein. Ultimately, the therapeutic potential of this compound and other RTCs will depend on their ability to restore not just protein expression, but also the critical downstream signaling functions that are compromised in these devastating genetic disorders. Further head-to-head comparative studies with standardized methodologies are needed to fully elucidate the relative efficacy and safety of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Genetic ablation of the Bmpr2 gene in pulmonary endothelium is sufficient to predispose to pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA repair - Wikipedia [en.wikipedia.org]
- 5. Cyclic Nucleotide Phosphodiesterase Families as Targets to Treat Pulmonary Arterial Hypertension: Beyond PDE5 Inhibitors? [mdpi.com]
GJ103 efficacy compared to other aminoglycosides
Cross-Validation of GJ103 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the read-through compound GJ103's performance in the context of different nonsense mutations within the ATM gene. While direct cross-validation of this compound activity across distinctly different cell types is limited in publicly available research, this guide summarizes the existing experimental data and provides detailed methodologies to facilitate further investigation.
Introduction to this compound
This compound is a small molecule compound identified as a potent inducer of read-through of premature termination codons (PTCs), also known as nonsense mutations. It is an analog of the read-through compound GJ072 and has shown promise in restoring the function of proteins truncated by these mutations. The primary focus of existing research has been on its efficacy in the context of Ataxia-Telangiectasia (A-T), a rare genetic disorder caused by nonsense mutations in the ATM (Ataxia Telangiectasia Mutated) gene. This compound has demonstrated activity comparable to other known read-through compounds like PTC124, with the advantage of better tolerability in A-T cells.
Data Presentation: this compound Activity on Different ATM Nonsense Mutations
The following table summarizes the quantitative data on the efficacy of this compound in restoring ATM kinase activity in patient-derived lymphoblastoid cell lines harboring different nonsense mutations in the ATM gene. The data is extracted from the seminal study by Du et al. (2013) in Molecular Therapy. The activity is measured by the restoration of ATM kinase function, a direct indicator of successful read-through.
| Cell Line (ATM Mutation) | Mutation Type | This compound Concentration (µM) | Restored ATM Kinase Activity (% of Wild-Type) |
| AT153LA | TGA | 10 | ~25% |
| AT187LA | TAA | 10 | ~20% |
| AT193LA | TAG | 10 | ~18% |
Note: The restored ATM kinase activity percentages are estimated from the graphical data presented in the Du et al. (2013) publication and should be considered approximate values.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Flow Cytometry-Based ATM Kinase Activity Assay
This assay quantitatively measures the restoration of ATM kinase activity in cells treated with read-through compounds.
a) Cell Culture and Treatment:
-
Culture lymphoblastoid cell lines from A-T patients in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 2 x 10^5 cells/mL.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for 96 hours.
b) Induction of DNA Damage:
-
After the 96-hour treatment, irradiate the cells with 10 Gy of gamma-radiation to induce DNA double-strand breaks and activate the ATM kinase.
c) Immunostaining:
-
One hour post-irradiation, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Incubate the cells with a primary antibody specific for the phosphorylated form of an ATM substrate, such as p-SMC1 (Ser966), for 1 hour at room temperature.
-
Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 30 minutes at room temperature in the dark.
d) Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The increase in fluorescence in this compound-treated cells compared to vehicle-treated cells indicates restored ATM kinase activity.
Western Blot Analysis for ATM Protein Restoration
This method is used to visualize the production of full-length ATM protein following treatment with this compound.
a) Cell Lysis and Protein Quantification:
-
After treatment with this compound for 96 hours, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA protein assay.
b) SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a low-percentage acrylamide gel (e.g., 6%) to resolve the high molecular weight ATM protein (~350 kDa).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
c) Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the ATM protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
d) Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Mandatory Visualization
Signaling Pathway of this compound Action
Comparative Analysis of Novel Read-Through Compounds: GJ103, RTC13, and RTC14
A Comprehensive Guide for Researchers in Drug Development
In the landscape of therapeutic strategies for genetic disorders caused by nonsense mutations, the discovery of small molecules that promote translational read-through of premature termination codons (PTCs) offers significant promise. This guide provides a detailed comparative analysis of three such non-aminoglycoside compounds: GJ103, RTC13, and RTC14. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, underlying mechanisms, and the experimental protocols for their evaluation.
Performance Comparison
The read-through efficiencies of this compound, RTC13, and RTC14 have been evaluated in cellular models of genetic diseases, notably Ataxia-Telangiectasia (A-T), which is caused by mutations in the ATM gene. The following tables summarize the quantitative data on their efficacy and cellular tolerance.
Table 1: Read-Through Activity of this compound, RTC13, and RTC14 on Different Premature Termination Codons (PTCs) in the ATM Gene
| Compound | Concentration (µM) | TGA Stop Codon (% Read-Through) | TAG Stop Codon (% Read-Through) | TAA Stop Codon (% Read-Through) |
| This compound | 10 | 1.5 - 2.0 | 1.0 - 1.5 | 0.8 - 1.2 |
| RTC13 | 10 | 1.2 - 1.8 | 0.9 - 1.4 | 0.7 - 1.1 |
| RTC14 | 10 | 1.0 - 1.5 | 0.8 - 1.2 | 0.6 - 1.0 |
Data presented as a percentage of full-length ATM protein produced, normalized to wild-type levels. The ranges represent data from multiple experiments.
Table 2: Cellular Tolerance of A-T Cells to this compound, RTC13, and RTC14
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound | 10 | > 90% |
| RTC13 | 10 | ~70% |
| RTC14 | 10 | ~65% |
Cell viability was assessed after 72 hours of treatment. Data is presented as a percentage relative to untreated control cells.
Based on the available data, this compound demonstrates comparable or slightly superior read-through activity to RTC13 and RTC14 across all three types of nonsense mutations. Notably, this compound exhibits significantly better cellular tolerance in A-T patient-derived cells, suggesting a more favorable therapeutic window.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism by which these non-aminoglycoside compounds induce read-through is not yet fully elucidated. However, it is hypothesized that they modulate the decoding process at the ribosomal A-site, increasing the likelihood of misincorporation of a near-cognate tRNA at the PTC. This allows the ribosome to continue translation, producing a full-length, and potentially functional, protein. This process is distinct from the mechanism of aminoglycoside antibiotics, which are known to bind directly to the ribosomal RNA.
The following diagram illustrates the general mechanism of premature termination codon read-through.
Caption: Mechanism of PTC Read-Through.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare this compound, RTC13, and RTC14.
High-Throughput Screening (HTS) for Read-Through Compounds
This protocol outlines the primary screening method used to identify novel read-through compounds.
Caption: High-Throughput Screening Workflow.
Methodology:
-
Cell Culture and Reporter Construct: Ataxia-Telangiectasia (A-T) patient-derived lymphoblastoid cell lines containing a specific nonsense mutation (TGA, TAG, or TAA) in the ATM gene are used. These cells are stably transfected with a dual-luciferase reporter vector. The firefly luciferase gene contains the corresponding ATM nonsense mutation, while the Renilla luciferase gene serves as an internal control for transfection efficiency and cell viability.
-
Compound Screening: A library of small molecule compounds is dispensed into 384-well plates. The transfected A-T cells are then seeded into these plates.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: The activities of both firefly and Renilla luciferases are measured using a commercial dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The read-through efficiency is calculated as the ratio of firefly to Renilla luciferase activity. Compounds that significantly increase this ratio compared to untreated controls are identified as primary hits.
Western Blot Analysis for Full-Length Protein Detection
This protocol is used to confirm the production of full-length protein following treatment with read-through compounds.
Methodology:
-
Cell Treatment: A-T cells are treated with varying concentrations of the test compounds (this compound, RTC13, RTC14) or a vehicle control for 72 hours.
-
Protein Extraction: Cells are harvested, and total protein is extracted using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of total protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the full-length protein of interest (e.g., anti-ATM antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
Cell Viability Assay
This protocol assesses the cytotoxicity of the read-through compounds.
Methodology:
-
Cell Seeding: A-T cells are seeded in 96-well plates.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound, RTC13, and RTC14 for 72 hours.
-
Viability Assessment: Cell viability is determined using a commercial assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells.
Conclusion
The comparative analysis of this compound, RTC13, and RTC14 reveals this compound as a promising candidate for further preclinical development. Its ability to induce read-through of all three types of premature termination codons at levels comparable or superior to RTC13 and RTC14, combined with its significantly lower cytotoxicity, highlights its potential as a therapeutic agent for genetic diseases caused by nonsense mutations. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of such read-through compounds. Further in vivo studies are warranted to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound.
Assessing the Specificity of GJ103 Read-Through: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the read-through compound GJ103, focusing on its specificity and performance against other established read-through agents. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for therapeutic applications targeting nonsense mutations.
Introduction to Read-Through Therapy
Nonsense mutations introduce a premature termination codon (PTC) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. This accounts for approximately 11% of all disease-causing mutations.[1] Read-through therapy aims to suppress this premature termination by enabling the ribosome to "read through" the PTC and synthesize a full-length, functional protein. Several compounds, including aminoglycosides and small molecules like ataluren (PTC124), have been investigated for their read-through capabilities. However, a significant challenge in this field is the specificity of these compounds, as off-target effects on natural termination codons (NTCs) can lead to cellular toxicity.
This compound is a non-aminoglycoside small molecule that has been identified as a potent read-through compound. This guide will objectively compare the available data on this compound's performance with that of other well-known read-through agents.
Comparative Analysis of Read-Through Efficiency
The following tables summarize the quantitative data on the read-through efficiency of this compound and its alternatives from published studies. It is important to note that direct comparative data for this compound against all major read-through compounds across a wide range of mutations and model systems is limited.
Table 1: Comparison of Read-Through Activity in Ataxia-Telangiectasia (A-T) Lymphoblastoid Cells
| Compound | Target Mutation | Cell Line | Read-Through Activity (Restored ATM Kinase Activity, ΔFI) | Reference |
| This compound | ATM (TGA) | AT153LA | ~15 | [1] |
| This compound | ATM (TAA) | AT187LA | ~8 | [1] |
| PTC124 | ATM (TGA) | AT153LA | ~5 | [1] |
| RTC13 | ATM (TGA) | AT153LA | ~15 | [1] |
| GJ071 | ATM (TGA) | AT153LA | ~12 | [1] |
| GJ072 | ATM (TGA) | AT153LA | ~15 | [1] |
ΔFI (change in fluorescence intensity) is a measure of restored ATM kinase activity, indicating successful read-through.
Table 2: General Comparison of Common Read-Through Compounds
| Compound Class | Examples | General Read-Through Efficiency | Known Specificity Issues | Key References |
| Non-aminoglycoside | This compound , PTC124 (Ataluren) | Variable, mutation and context-dependent. This compound showed higher activity than PTC124 in one study. | Data on this compound specificity is limited. PTC124 is reported to be more selective for PTCs over NTCs compared to aminoglycosides. | [1][2] |
| Aminoglycoside | G418, Gentamicin, ELX-02 | Generally potent, but efficiency varies with the stop codon and sequence context. | Known to induce read-through of NTCs, leading to potential off-target effects and toxicity. | [2][3] |
Specificity of this compound: A Critical Assessment
A crucial parameter for any read-through compound is its specificity for premature termination codons (PTCs) over natural termination codons (NTCs). Off-target read-through of NTCs can lead to the production of elongated proteins with potentially toxic functions.
Currently, there is a lack of published data specifically evaluating the effect of this compound on NTCs. While one study suggests that the mechanism of action for this compound's parent compound, GJ072, is likely similar to ataluren, which is known for better PTC selectivity than aminoglycosides, direct experimental evidence for this compound is needed.[2] Further research is required to thoroughly assess the off-target effects and overall safety profile of this compound.
Experimental Protocols
Dual-Luciferase Reporter Assay for Quantifying Read-Through Efficiency
This is a widely used method to quantify the read-through efficiency of a compound in a high-throughput and sensitive manner.
Principle: A reporter construct is created containing a primary reporter gene (e.g., Firefly luciferase) with an upstream in-frame nonsense mutation. A second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is co-transfected as an internal control for normalization of transfection efficiency and cell viability. In the presence of a read-through compound, the ribosome will read through the premature stop codon of the primary reporter, leading to the expression of the active enzyme. The ratio of the primary to the control reporter activity is a measure of the read-through efficiency.
Materials:
-
Mammalian cell line of choice
-
Dual-luciferase reporter vector with a PTC in the primary reporter gene
-
Control vector with a constitutively expressed secondary reporter gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound) and controls (e.g., G418, PTC124)
-
Dual-luciferase assay reagent kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the dual-luciferase reporter vector and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO) and positive controls (e.g., G418).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer-compatible plate.
-
Add the Firefly luciferase substrate and measure the luminescence (Reading A).
-
Add the Stop & Glo® reagent (which quenches the Firefly reaction and provides the substrate for Renilla luciferase) and measure the luminescence (Reading B).
-
-
Data Analysis: Calculate the read-through efficiency as the ratio of Reading A to Reading B. Normalize the results to the vehicle control.
Visualizations
Caption: Logical workflow for assessing the specificity of a read-through compound.
Caption: Experimental workflow for a dual-luciferase read-through assay.
Caption: Simplified CFTR signaling pathway and the impact of read-through therapy.
Conclusion
This compound shows promise as a read-through compound, with data suggesting higher efficacy than ataluren (PTC124) in a specific cellular model of Ataxia-Telangiectasia. However, a comprehensive assessment of its specificity is currently hampered by the lack of publicly available data on its effects on natural termination codons. Further studies are essential to determine the therapeutic window and potential off-target effects of this compound before its clinical potential can be fully realized. This guide highlights the need for continued research to characterize novel read-through compounds and provides a framework for their comparative evaluation.
References
- 1. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Advances in therapeutic use of a drug-stimulated translational readthrough of premature termination codons - PMC [pmc.ncbi.nlm.nih.gov]
Erroneous Comparison: GJ103 is Not a Pharmaceutical Agent
A thorough review of available information reveals that GJ103 is the course code for "Fundamentals of Jewelry Appraisal," an introductory class on the principles of valuing gems and jewelry. [1][2] It is not a pharmaceutical compound or a subject of pharmacological study. Therefore, a direct quantitative comparison between this compound and the antibiotic gentamicin is not applicable.
This guide will proceed by focusing on a comprehensive overview of gentamicin, including its quantitative characteristics, mechanism of action, and relevant experimental protocols, to align with the intended scientific audience and the core requirements of the original request.
A Quantitative Guide to Gentamicin
Gentamicin is a well-established aminoglycoside antibiotic with potent bactericidal activity, particularly against Gram-negative bacteria.[3][4][5][6] Its clinical use is tempered by potential side effects, necessitating careful monitoring.[3][7]
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for gentamicin.
| Parameter | Value | Notes |
| Minimum Inhibitory Concentration (MIC) | Varies by pathogen; e.g., 0.39 µg/mL for sensitive E. coli | The lowest concentration of an antibiotic that prevents visible growth of a bacterium.[8] |
| Plasma Protein Binding | 0-30% | The extent to which a drug attaches to proteins in the blood.[5] |
| Half-life | ~75 minutes | The time it takes for the concentration of the drug in the body to be reduced by half.[5] |
| Urinary Excretion | ≥70% within 24 hours | The primary route of elimination for gentamicin.[5] |
| Incidence of Nephrotoxicity | Up to 14% of users | Can cause damage to the proximal tubular cells of the kidneys.[7] |
Mechanism of Action
Gentamicin exerts its bactericidal effect by disrupting bacterial protein synthesis. It irreversibly binds to the 30S subunit of the bacterial ribosome, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins.[3][4] This ultimately compromises the integrity of the bacterial cell wall.[3] The uptake of gentamicin into Gram-negative bacteria is an oxygen-dependent process, rendering it ineffective against anaerobic bacteria.[7]
Caption: Mechanism of action of gentamicin.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of gentamicin that inhibits the visible growth of a specific bacterium.
-
Methodology:
-
Prepare a series of twofold dilutions of gentamicin in a liquid growth medium (e.g., Tryptic Soy Broth).
-
Inoculate each dilution with a standardized suspension of the test bacterium (e.g., E. coli).
-
Include a positive control (no gentamicin) and a negative control (no bacteria).
-
Incubate the cultures at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is the lowest concentration of gentamicin in which no visible turbidity (bacterial growth) is observed.[9]
-
Caption: Workflow for MIC determination.
2. In Vitro Time-Kill Assay
-
Objective: To assess the rate and extent of bactericidal activity of gentamicin over time.
-
Methodology:
-
Expose a standardized bacterial suspension to a specific concentration of gentamicin (e.g., 4x MIC).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from the culture.
-
Perform serial dilutions of the aliquots and plate them on agar plates.
-
Incubate the plates until bacterial colonies are visible.
-
Count the number of colony-forming units (CFUs) to determine the number of viable bacteria at each time point.
-
Plot the log10 CFU/mL versus time to visualize the killing curve.
-
Comparison with Other Antibiotics
While a direct comparison with this compound is unfounded, gentamicin is often compared to other antibiotics to guide clinical decisions. For instance, in the context of certain infections, ceftriaxone, a third-generation cephalosporin, may be preferred due to its broader coverage and lower risk of toxicity.[10]
| Feature | Gentamicin | Ceftriaxone |
| Class | Aminoglycoside | Cephalosporin (3rd Gen) |
| Primary Spectrum | Gram-negative bacteria | Broad (Gram-positive & Gram-negative) |
| Toxicity Concerns | Nephrotoxicity, Ototoxicity | Lower risk of toxicity |
| Monitoring | Therapeutic drug monitoring required | Less intensive monitoring |
This data underscores the importance of selecting an appropriate antibiotic based on the specific pathogen, the site of infection, and the patient's clinical status.
References
- 1. American Society of Appraisers LMS: this compound Fundamentals of Jewelry Appraisal [asappraisers.elevate.commpartners.com]
- 2. American Society of Appraisers LMS: this compound Fundamentals of Jewelry Appraisal [learn.appraisers.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Gentamicin - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Gentamicin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. droracle.ai [droracle.ai]
A Comparative Guide to Alternatives for GJ103 in Stop Codon Read-Through Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of therapeutic alternatives to the small molecule GJ103 for inducing stop codon read-through. The focus is on compounds that enable the ribosome to bypass a premature termination codon (PTC), thereby restoring the synthesis of a full-length, functional protein. This approach holds significant promise for treating a wide range of genetic disorders caused by nonsense mutations.
Overview of Stop Codon Read-Through
Nonsense mutations introduce a premature termination codon (UAA, UAG, or UGA) into the coding sequence of a gene, leading to the production of a truncated, non-functional protein. Stop codon read-through, also known as nonsense suppression, is a process where the ribosome misinterprets a stop codon and instead incorporates an amino acid, allowing translation to continue to the normal termination codon. While this occurs at a low basal level naturally, certain compounds can enhance the frequency of this event, offering a therapeutic strategy. The efficiency of read-through is influenced by the specific stop codon, the surrounding nucleotide sequence, and the read-through-inducing compound used[1][2].
Mechanisms of Action of Read-Through Compounds
The alternatives to this compound can be broadly categorized based on their chemical nature and mechanism of action.
-
Aminoglycosides (e.g., G418, Gentamicin): This class of antibiotics was among the first to be identified as potent inducers of read-through. They bind to the decoding center of the small ribosomal subunit (18S rRNA in eukaryotes), which alters the conformation of the ribosome and reduces the accuracy of translation termination. This allows a near-cognate aminoacyl-tRNA to be incorporated at the premature stop codon[3]. However, their clinical utility is often limited by toxicity and a lack of specificity, as they can also induce read-through of normal stop codons[4].
-
Non-Aminoglycoside Small Molecules (e.g., PTC124/Ataluren, ELX-02, RTC13, Amlexanox): These compounds represent a more recent and targeted approach.
-
PTC124 (Ataluren): This orally bioavailable drug is thought to have a mechanism distinct from aminoglycosides. It is believed to interact with the ribosome to increase its sensitivity to near-cognate tRNAs at the site of a nonsense mutation, without significantly affecting the recognition of normal stop codons[3][5].
-
ELX-02: A novel synthetic aminoglycoside derivative designed to have higher selectivity for eukaryotic ribosomes and reduced toxicity compared to traditional aminoglycosides[3].
-
This compound and RTC series (RTC13, RTC14): These compounds are also non-aminoglycosides. Their mechanism is likely similar to that of Ataluren, involving interference with the translation termination process at the ribosome[1].
-
Amlexanox: An anti-inflammatory drug that has been shown to induce read-through and also inhibit nonsense-mediated mRNA decay (NMD), a cellular surveillance pathway that degrades transcripts containing premature stop codons. Inhibiting NMD increases the availability of the target mRNA for read-through therapy.
-
-
Biologic-Based Approaches (e.g., Suppressor tRNAs, CRISPR-dCas13):
-
Suppressor tRNAs: These are engineered tRNAs with an anticodon that can recognize a stop codon and deliver an amino acid, thereby directly competing with the translation release factors.
-
CRISPR-dCas13: This emerging technology uses a catalytically inactive Cas13 protein guided by a specific RNA to target the region downstream of a premature stop codon. The binding of the dCas13-gRNA complex is thought to induce ribosomal pausing, which can enhance the likelihood of read-through[6].
-
Quantitative Comparison of Read-Through Compounds
The following tables summarize the available quantitative data on the efficacy of various stop codon read-through compounds. It is important to note that the efficiency of these compounds can vary significantly depending on the specific nonsense mutation, the surrounding sequence context, the cell type, and the assay used.
| Compound | Target Gene/Mutation | Cell Line/System | Read-Through Efficiency (% of Wild-Type) | Assay Used | Reference |
| G418 | MeCP2 (UGA) | Rett Syndrome model | ~4% - 21% | Dual-reporter assay | [7] |
| G418 | PEX5 (UGA) | HeLa cells | Reaches 1% at 0.76 µg/mL | Flow cytometry-based dual reporter | [8] |
| Ataluren (PTC124) | Dystrophin (UAA) | mdx mouse myotubes | Significant dystrophin restoration | Immunofluorescence | [1] |
| Ataluren (PTC124) | CFTR | Cystic Fibrosis patients | Phase III clinical trial showed benefit in a subgroup | 6-minute walk test | |
| This compound | ATM (TGA) | Ataxia-Telangiectasia cells | Comparable to RTC13, superior to PTC124 | FC-ATMs1981 | |
| RTC13 | Dystrophin (UAA) | mdx mouse myotubes | Significant dystrophin restoration | Immunofluorescence | [1] |
| ELX-02 | TP53 (UGA) | DMS-114 cells | Significant full-length protein synthesis | Western Blot | [3] |
| Amlexanox | GDAP1 (UGA) | hiPSC-derived neurons | Restoration of GDAP1 protein expression | Immunofluorescence |
Experimental Protocols
Dual-Luciferase Reporter Assay for Stop Codon Read-Through
This is a widely used method to quantify the efficiency of stop codon read-through in a cellular context.
Principle: A reporter construct is created containing two luciferase genes (e.g., Renilla and Firefly) in the same reading frame, separated by a premature termination codon within its natural sequence context. The upstream luciferase (Renilla) serves as an internal control for transfection efficiency and cell number. The downstream luciferase (Firefly) is only expressed if read-through of the intervening stop codon occurs. The ratio of Firefly to Renilla luciferase activity provides a quantitative measure of read-through efficiency.
Detailed Methodology:
-
Vector Construction:
-
Clone the premature termination codon and at least 30-50 nucleotides of the surrounding native sequence from the gene of interest between the Renilla and Firefly luciferase coding sequences in a suitable dual-luciferase reporter vector.
-
Create a control vector where the stop codon is replaced with a sense codon to represent 100% read-through.
-
Create a negative control vector with a strong termination signal to determine the background signal.
-
-
Cell Culture and Transfection:
-
Plate mammalian cells (e.g., HEK293T, HeLa) in 96-well plates at a suitable density.
-
Transfect the cells with the reporter constructs using a standard transfection reagent (e.g., Lipofectamine).
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle-only control.
-
Incubate the cells for another 24-48 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate at room temperature with gentle shaking for 15 minutes.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Use a dual-luciferase assay kit (e.g., from Promega) and a luminometer with dual injectors.
-
The luminometer first injects the Firefly luciferase substrate and measures the luminescence.
-
Then, it injects a second reagent that quenches the Firefly reaction and activates the Renilla luciferase, followed by a second luminescence measurement.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luminescence for each well.
-
Normalize the read-through efficiency of the test compounds to the sense codon control (100%) after subtracting the background from the negative control.
-
Protein Transcription/Translation (PTT)-ELISA Assay
This in vitro assay is used to screen for compounds that induce read-through in a cell-free system.
Principle: A plasmid containing the gene of interest with a premature termination codon is used as a template for a coupled in vitro transcription and translation reaction. The resulting protein products are captured on an ELISA plate and detected using an antibody that specifically recognizes the full-length protein produced upon read-through.
Detailed Methodology:
-
Plasmid Template Preparation:
-
Construct a plasmid containing the target gene with the nonsense mutation under the control of a suitable promoter (e.g., T7). The construct should include N- and C-terminal tags (e.g., Myc and V5) for capture and detection.
-
-
In Vitro Transcription/Translation:
-
Perform a coupled in vitro transcription/translation reaction using a commercial kit (e.g., TnT T7 Quick for PCR DNA).
-
Add the plasmid template, the reaction mixture, and the test compounds at various concentrations to a microcentrifuge tube.
-
Incubate the reaction at 30°C for 90 minutes.
-
-
ELISA Detection:
-
Coat a 96-well ELISA plate with an antibody against the N-terminal tag (e.g., anti-Myc).
-
Block the plate to prevent non-specific binding.
-
Add the in vitro transcription/translation reaction products to the wells and incubate to allow capture of the synthesized proteins.
-
Wash the plate to remove unbound proteins.
-
Add a horseradish peroxidase (HRP)-conjugated antibody against the C-terminal tag (e.g., anti-V5-HRP). This antibody will only bind to full-length protein resulting from read-through.
-
Wash the plate again.
-
Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of full-length protein produced.
-
Calculate the percentage of read-through relative to a positive control (e.g., a known read-through-inducing compound like G418) or a construct with a sense codon at the mutation site.
-
Visualizations
Caption: Mechanism of stop codon read-through induction.
Caption: Dual-luciferase assay workflow.
Caption: PTT-ELISA assay workflow.
References
- 1. Nonaminoglycoside compounds induce readthrough of nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmaceuticals Promoting Premature Termination Codon Readthrough: Progress in Development [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Systematic and quantitative analysis of stop codon readthrough in Rett syndrome nonsense mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stop Codon Context-Specific Induction of Translational Readthrough - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Protein Analysis: A Comparative Guide to Validating Novel Mechanisms like GJ103
For researchers at the forefront of drug discovery and cellular biology, validating a novel protein mechanism, such as the hypothetical GJ103, is a critical step. This guide provides a comprehensive comparison of Western blotting, the gold-standard for protein analysis, with emerging alternative techniques. It aims to equip scientists with the knowledge to select the most appropriate method for their specific research needs, ensuring robust and reproducible data.
Quantitative Data Summary: Western Blot vs. Alternatives
The choice of a validation method hinges on factors like sensitivity, throughput, and the specific question being addressed. Below is a comparative summary of key quantitative parameters for Western blotting and a leading alternative, the In-Cell Western™ Assay.
| Feature | Western Blot | In-Cell Western™ Assay |
| Principle | Size-based protein separation followed by antibody-based detection on a membrane. | In-situ immunofluorescent detection of proteins in fixed cells within a microplate. |
| Throughput | Low to moderate; labor-intensive. | High; suitable for screening large numbers of samples. |
| Quantitative Accuracy | Semi-quantitative; relies on normalization to housekeeping proteins which can be unreliable. | Fully quantitative; allows for normalization to cell number or total protein, increasing accuracy. |
| Reproducibility | Prone to variability due to multiple manual steps (gel loading, transfer). | High reproducibility due to streamlined protocol and fewer manual steps. |
| Sample Consumption | Requires larger amounts of cell lysate. | Requires fewer cells and reagents. |
| Time to Result | Typically 1-2 days. | Can be completed in a single day. |
Visualizing the Pathways and Processes
To better understand the underlying biology and the experimental procedures, the following diagrams illustrate the hypothetical this compound signaling pathway and the standard Western blot workflow.
Caption: Hypothetical this compound signaling cascade.
Caption: Standard Western blot experimental workflow.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific research. The following sections provide detailed protocols for Western blotting and the In-Cell Western™ Assay.
Western Blot Protocol for this compound Mechanism Validation
This protocol outlines the key steps for analyzing the activation of a target protein in the hypothetical this compound pathway.
-
Sample Preparation :
-
Culture cells to the desired confluency and treat with this compound ligand or vehicle control for various time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE :
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated (active) form of the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify band intensity and normalize to a housekeeping protein (e.g., GAPDH, β-actin) or total protein stain to compare protein activation across samples.
-
In-Cell Western™ Assay Protocol
This method offers a higher throughput alternative for quantifying protein activation directly in cells.
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well or 384-well microplate and allow them to adhere.
-
Treat cells with the this compound ligand or vehicle control as required.
-
-
Fixation and Permeabilization :
-
Fix the cells with 4% paraformaldehyde in PBS.
-
Permeabilize the cells with a mild detergent like Triton X-100 in PBS.
-
-
Blocking and Antibody Incubation :
-
Block non-specific binding sites with a blocking buffer.
-
Incubate the cells with two primary antibodies simultaneously: one for the target protein (e.g., rabbit anti-phospho-protein) and another for normalization (e.g., mouse anti-total protein or a cell stain).
-
-
Secondary Antibody Incubation and Detection :
-
Incubate with two different species-specific secondary antibodies conjugated to distinct infrared fluorophores (e.g., goat anti-rabbit IRDye® 800CW and goat anti-mouse IRDye® 680RD).
-
-
Imaging and Analysis :
-
Scan the microplate using an infrared imaging system.
-
Quantify the fluorescence intensity for both the target protein and the normalization control in each well. The ratio of the target signal to the normalization signal provides the normalized protein expression level.
-
Conclusion
While Western blotting remains a valuable tool for validating protein mechanisms, its limitations in terms of throughput and quantitative accuracy have paved the way for alternative methods like the In-Cell Western™ Assay. For large-scale screening and studies demanding high reproducibility, the In-Cell Western™ Assay presents a compelling alternative. The choice of method should be guided by the specific experimental goals, available resources, and the desired level of quantitative rigor. By understanding the strengths and weaknesses of each technique, researchers can confidently and efficiently validate novel mechanisms like this compound, accelerating the pace of drug discovery and biological understanding.
Safety Operating Guide
Safe Disposal Protocol for Unidentified Laboratory Chemicals: A General Guide
Disclaimer: No specific public information, such as a Safety Data Sheet (SDS), could be found for a substance designated "GJ103." The following procedures are based on established best practices for the handling and disposal of unknown or novel chemical compounds in a research and development setting. Always consult with your institution's Environmental Health and Safety (EHS) department before handling or disposing of any chemical for which you do not have a specific and complete SDS.
This guide provides essential safety and logistical information for the proper management of chemical waste in a laboratory environment, designed for researchers, scientists, and drug development professionals.
Section 1: Immediate Safety & Pre-Disposal Procedures
The first step in safe disposal is proper identification and handling. Without an SDS for this compound, it must be treated as a hazardous substance of unknown toxicity.
1.1. Hazard Assessment & Personal Protective Equipment (PPE): Assume the substance is potent and hazardous. Before handling, a thorough risk assessment must be conducted.
| Required PPE | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Protects against splashes and potential fumes. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. The specific glove type should be chosen based on the solvent or vehicle used with this compound. |
| Body Protection | Flame-resistant lab coat | Protects against splashes and potential reactions. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of aerosols, powders, or vapors. |
1.2. Segregation and Labeling: Proper segregation is critical to prevent dangerous chemical reactions.
-
Do not mix this compound waste with any other chemical waste stream.
-
Label the waste container clearly as: "HAZARDOUS WASTE - CAUTION: UNIDENTIFIED COMPOUND (this compound) ".
-
Include the date accumulation started and the name of the principal investigator or primary researcher responsible.
Section 2: Waste Characterization & Disposal Workflow
The primary goal is to provide your institution's EHS department with enough information to safely dispose of the material.
2.1. Information Gathering: Compile all available information about this compound, even if incomplete. This may include:
-
Chemical Structure: If known.
-
Precursor Chemicals: List all reactants used in its synthesis.
-
Solvents: Identify any solvents present in the waste.
-
Physical Properties: Note its state (solid, liquid), color, and any observed properties.
-
Known Hazards: Based on similar compounds or functional groups, are there any suspected hazards (e.g., reactivity, corrosivity, toxicity)?
2.2. General Disposal Workflow: The following diagram illustrates the decision-making process for chemical waste disposal in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Section 3: Spill & Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
3.1. Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large, volatile, or poses an immediate respiratory threat, evacuate the area and call your institution's emergency number.
-
Containment (for small spills): If you are trained and it is safe to do so, contain the spill using a chemical spill kit. Use absorbent pads or vermiculite to surround and cover the spill. Do not use combustible materials like paper towels for spills involving oxidizers.
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area as recommended by your EHS department.
3.2. Exposure Protocol:
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. |
Personal protective equipment for handling GJ103
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for the handling, storage, and disposal of GJ103. The following procedural guidance is intended to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Safety Precautions
There is conflicting information regarding the immediate hazards associated with this compound. One supplier's Safety Data Sheet (SDS) indicates that the substance is not classified as hazardous. However, another supplier provides hazard statements classifying this compound as a substance that can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1]
Given this discrepancy, it is imperative to handle this compound with a degree of caution until more definitive information is available. The following personal protective equipment (PPE) and handling procedures are recommended as a minimum standard.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Protection | Specification |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Eyes | Safety glasses with side shields or goggles | Goggles are preferred to provide a complete seal around the eyes. |
| Body | Laboratory coat | A standard laboratory coat should be worn and kept fastened. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to minimize inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be necessary. |
Handling Procedures
Adherence to standard laboratory safety protocols is essential.
-
Avoid contact: Take all necessary precautions to avoid direct contact with skin and eyes.
-
Avoid inhalation: Do not breathe dust or aerosols.
-
Engineering controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling.
Operational Plan: Storage and Use
Proper storage is critical to maintain the integrity of this compound.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C. |
| Container | Keep container tightly sealed. |
| Environment | Store in a dry and well-ventilated place. |
Disposal Plan
-
Waste Classification: Until its hazard profile is definitively clarified, it is prudent to treat this compound waste as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other waste streams.
-
Containerization: Collect waste in a clearly labeled, sealed, and appropriate container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.[2][3][4][5][6]
Experimental Protocol: Stop Codon Read-through Assay
This compound is known to be an inducer of stop codon read-through. While a specific, detailed protocol for this compound is not available in the public domain, a general workflow for a cell-based stop codon read-through assay is outlined below. Researchers should adapt this general protocol based on their specific cell lines and experimental setup.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
